Product packaging for Apixaban-13C,d3(Cat. No.:CAS No. 1261393-15-0)

Apixaban-13C,d3

カタログ番号: B590848
CAS番号: 1261393-15-0
分子量: 463.5 g/mol
InChIキー: QNZCBYKSOIHPEH-KQORAOOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Apixaban-13C-d3 is intended for use as an internal standard for the quantification of apixaban by GC- or LC-MS. Apixaban is an orally bioavailable, selective inhibitor of both free and prothrombinase-bound factor Xa (Kis = 0.8 nM). In vivo, apixaban has antithrombotic effects in a rabbit model of venous thrombosis.>Apixaban-13C, d3 is labelled Apixaban which is a potent, direct, selective, and orally active inhibitor of coagulation factor Xa. It is a potential new oral coagulant that may be useful prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N5O4 B590848 Apixaban-13C,d3 CAS No. 1261393-15-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Apixaban-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Application of Apixaban-13C,d3 in Quantitative Research

Introduction

This compound is a stable isotope-labeled derivative of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of Apixaban in biological matrices.[1][3][4] This technical guide provides a comprehensive overview of this compound, its properties, and its application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical methods.

Physicochemical Properties

This compound is chemically identical to Apixaban, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 atom and three Deuterium atoms in the methoxy-phenyl group.[1] This labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.

PropertyValue
Chemical Name 4,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1]
CAS Number 1261393-15-0[1][3][4][5][6][7]
Molecular Formula C₂₄[¹³C]H₂₂D₃N₅O₄[1][5]
Molecular Weight 463.51 g/mol [4][5][6][7]
Purity ≥95% (HPLC)[6][7]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₃)[1]
Appearance A solid[1]
Solubility DMSO: 5 mg/ml, DMF: 3 mg/ml, Methanol: Slightly Soluble[1]
Storage Recommended at +4°C or -20°C for long-term storage[4][6][7]

Application in Research: Internal Standard for Quantitative Analysis

The primary application of this compound in research is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Apixaban in biological samples such as human plasma.[1][2][8][9][10] The co-extraction of the analyte (Apixaban) and the internal standard (this compound) from the biological matrix and their subsequent analysis allows for the correction of any sample loss during processing and compensates for variations in instrument response.

Experimental Workflow for Apixaban Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Apixaban in human plasma using this compound as an internal standard.

experimental_workflow Experimental Workflow for Apixaban Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Spike with this compound (IS) plasma_sample->add_is Known concentration protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection chromatographic_separation Chromatographic Separation (e.g., C18 column) injection->chromatographic_separation ionization Electrospray Ionization (ESI+) chromatographic_separation->ionization mass_detection Mass Detection (MRM) ionization->mass_detection peak_integration Peak Area Integration (Apixaban & this compound) mass_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Quantification using Calibration Curve ratio_calculation->calibration_curve final_concentration Determine Apixaban Concentration calibration_curve->final_concentration

A typical workflow for quantifying Apixaban using an internal standard.

Detailed Experimental Protocols

Several validated LC-MS/MS methods have been published for the quantification of Apixaban in human plasma using this compound. Below is a summary of key parameters from these methods.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Apixaban and its internal standard from plasma is protein precipitation.

  • Thaw plasma samples at room temperature and vortex briefly.[11]

  • Transfer 100 µL of the plasma sample into a microcentrifuge tube.[11]

  • Add a specific volume (e.g., 50 µL) of this compound internal standard solution (at a known concentration, e.g., 1 µg/mL in methanol) to each sample.[11]

  • Add a protein precipitating agent, such as 450 µL of 100% methanol.[11]

  • Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.[11]

  • Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[11]

LC-MS/MS Method Parameters

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Apixaban and this compound.

ParameterMethod 1Method 2
LC System Shimadzu HPLC[9]UPLC System[11]
MS System AB Sciex API 3000[9]Tandem Mass Spectrometry[11]
Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[8][9]Thermo Hypersil GOLD column[11]
Mobile Phase Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[8][9]Gradient of 2.5 mM ammonium formate (pH 3.0) and 100% methanol with 0.1% formic acid[11]
Flow Rate 1.0 mL/minute[8][9]Not specified
Run Time ~3.0 minutes[8][9]< 3 minutes[11]
Ionization Mode Electrospray Ionization (ESI) Positive[11]Electrospray Ionization (ESI) Positive[11]
MRM Transition (Apixaban) m/z 460.2 > 443.2[2][8][9]Not specified
MRM Transition (this compound) m/z 464.2 > 447.4[2][8][9]Not specified

Quantitative Data and Method Validation

Validated analytical methods using this compound as an internal standard demonstrate high accuracy, precision, and sensitivity for the quantification of Apixaban.

Validation ParameterResultReference
Linearity Range 1.0 - 301.52 ng/mL[2][8][9]
Correlation Coefficient (r²) ≥ 0.99[8][9]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[2][8][9]
Extraction Recovery > 98% for both Apixaban and this compound[2][8][9]
Within-Run Precision 0.70% - 6.98%[2][8][9]
Between-Run Precision 0.70% - 6.98%[2][8][9]
Accuracy 89.2% - 107.2%[2][8][9]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Apixaban. Its use as an internal standard in LC-MS/MS assays ensures the development of robust, accurate, and precise methods for the quantification of Apixaban in various biological matrices. The detailed methodologies and validated performance data presented in this guide underscore the critical role of this compound in supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Apixaban in clinical practice.

References

Apixaban-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Apixaban-13C,d3, an isotopically labeled form of the direct Factor Xa inhibitor, Apixaban. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of Apixaban where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Apixaban in various biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 4,5,6,7-tetrahydro-1-[4-(methoxy-¹³C-d₃)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1]
CAS Number 1261393-15-0[1][2]
Molecular Formula C₂₄[¹³C]H₂₂D₃N₅O₄[1][2]
Molecular Weight 463.5 g/mol [1][2]
Appearance White to Off-White Solid[2]
Purity ≥95% (HPLC)[3][4][5]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₃)[1]
Storage Temperature 2-8°C Refrigerator or -20°C[2][5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMF 3 mg/mL[1]
DMSO 5 mg/mL[1]
Methanol Slightly Soluble[1]

Mechanism of Action of Apixaban

This compound shares the same mechanism of action as its unlabeled counterpart, Apixaban. Apixaban is a potent, orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[6][7] By binding to the active site of FXa, Apixaban blocks its role in the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin.[7][8] This leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[9][10] Apixaban is effective against both free FXa in the plasma and FXa bound within the prothrombinase complex.[7][10] Unlike indirect anticoagulants, its activity is independent of antithrombin III.[9][10]

The inhibition of Factor Xa by Apixaban is a critical step in the coagulation cascade. The diagram below illustrates this mechanism.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor IXa / Factor VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Apixaban Apixaban Apixaban->Factor Xa Inhibition

Apixaban's inhibition of Factor Xa in the coagulation cascade.

Beyond its anticoagulant effects, Apixaban has demonstrated modulatory effects on inflammatory signaling pathways. Factor Xa can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that promotes inflammation. By inhibiting FXa, Apixaban can attenuate this pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Factor Xa Factor Xa PAR2 PAR2 Factor Xa->PAR2 Activates ERK1/2 ERK1/2 PAR2->ERK1/2 Activates Apixaban Apixaban Apixaban->Factor Xa Inhibits Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) ERK1/2->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Leads to production Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation

Apixaban's role in modulating inflammatory signaling.

Experimental Protocols and Applications

This compound is primarily intended for use as an internal standard in analytical chemistry for the quantification of Apixaban in biological samples.[1][6] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Quantification of Apixaban using LC-MS/MS

A typical workflow for using this compound as an internal standard involves the following steps:

  • Sample Preparation : A known concentration of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the unknown concentration of Apixaban. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

  • Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, often a UHPLC for faster analysis, to separate Apixaban and this compound from other components. A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[12]

  • Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Apixaban and this compound in multiple reaction monitoring (MRM) mode.

  • Quantification : The peak area ratio of the analyte (Apixaban) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Apixaban in the original sample by comparing it to a calibration curve prepared with known concentrations of Apixaban and a constant concentration of the internal standard.

The diagram below outlines this experimental workflow.

cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) IS Spike with This compound (IS) Sample->IS Extraction Protein Precipitation or LLE IS->Extraction LC UHPLC Separation Extraction->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Calculate Peak Area Ratio (Analyte/IS) MS->Data Quant Quantify against Calibration Curve Data->Quant

Workflow for quantification using an internal standard.

Pharmacokinetic Properties of Apixaban

While pharmacokinetic studies would be performed on the unlabeled drug, the data is crucial for designing analytical methods where this compound would be used.

Table 3: Pharmacokinetic Parameters of Apixaban

ParameterValueReference
Bioavailability ~50%[9][10]
Time to Peak (Tmax) ~3–4 hours[10]
Protein Binding ~87-94%[9][10]
Metabolism Primarily via CYP3A4; lesser extent by other CYPs[9][10]
Half-life ~12 hours[10]
Excretion ~27% renal, remainder via fecal/biliary routes[9][10]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Apixaban in preclinical and clinical research. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is critical for robust bioanalytical assays. A thorough understanding of Apixaban's mechanism of action and pharmacokinetics is vital for the proper design and interpretation of studies utilizing this stable isotope-labeled standard.

References

In-Depth Technical Guide: Synthesis and Characterization of Isotope-Labeled Apixaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotope-labeled apixaban, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. This document details the synthetic pathways for incorporating carbon-14 ([¹⁴C]) and carbon-13/deuterium ([¹³C, ²H]) isotopes into the apixaban molecule and outlines the analytical techniques used for their characterization.

Introduction to Isotope-Labeled Apixaban

Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. Isotope labeling of apixaban is essential for:

  • Pharmacokinetic and Metabolism Studies: Radiolabeled apixaban, particularly with [¹⁴C], allows for the tracking of the drug and its metabolites in vivo, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).

  • Quantitative Bioanalysis: Stable isotope-labeled apixaban, such as [¹³C, ²H₃]-apixaban, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of apixaban in biological matrices.

This guide focuses on the synthesis and characterization of two key isotope-labeled forms: [¹⁴C]apixaban and [¹³C, ²H₃]apixaban.

Synthesis of Isotope-Labeled Apixaban

The synthesis of isotope-labeled apixaban can be strategically designed to place the isotopic label in different parts of the molecule. The most common approaches involve labeling one of the two lactam rings.

Synthesis of [¹⁴C]Apixaban

The synthesis of [¹⁴C]apixaban has been reported with the carbon-14 label incorporated into either the central pyrazolo[3,4-c]pyridin-7(4H)-one core or the outer 2-oxopiperidin-1-yl moiety. These syntheses typically start from commercially available [¹⁴C]-labeled precursors.

A nine-step synthesis has been described for the preparation of [¹⁴C]apixaban with the label in the central lactam ring, starting from 4-nitroaniline[1].

Synthetic Workflow for [¹⁴C]Apixaban (Central Ring Labeling)

G A 4-Nitroaniline B [¹⁴C]Intermediate (Multi-step synthesis) A->B Several Steps C [¹⁴C]Apixaban (Central Ring Labeled) B->C Final Cyclization & Amidation

Caption: High-level workflow for the synthesis of centrally labeled [¹⁴C]apixaban.

A more concise, three-step synthesis is utilized for incorporating the ¹⁴C-label into the outer piperidinone ring, also commencing from 4-nitroaniline[1].

Synthetic Workflow for [¹⁴C]Apixaban (Outer Ring Labeling)

G A 4-Nitroaniline B Unlabeled Apixaban Precursor A->B Multi-step synthesis D [¹⁴C]Apixaban (Outer Ring Labeled) B->D C [¹⁴C]5-chlorovaleroyl chloride C->D Cyclization & Amidation

Caption: High-level workflow for the synthesis of outer ring-labeled [¹⁴C]apixaban.

Synthesis of [¹³C, ²H₃]Apixaban (Deuterated Apixaban)

Stable isotope-labeled apixaban, specifically [¹³C, ²H₃]-apixaban, is commonly used as an internal standard in quantitative bioanalysis. The label is typically introduced in the methoxy group on the 4-methoxyphenyl ring.

Synthetic Workflow for [¹³C, ²H₃]Apixaban

G A Desmethyl Apixaban Precursor C [¹³C, ²H₃]Apixaban A->C B [¹³C, ²H₃]Methyl Iodide B->C Methylation

Caption: Synthetic workflow for the preparation of [¹³C, ²H₃]-apixaban.

Experimental Protocols

Detailed experimental protocols for the synthesis of isotope-labeled apixaban are often proprietary. The following are generalized procedures based on available literature for the use of isotope-labeled apixaban as an internal standard.

Preparation of [¹³C, ²H₃]Apixaban Stock Solution (for use as Internal Standard)

Objective: To prepare a stock solution of [¹³C, ²H₃]apixaban for use in LC-MS/MS analysis.

Materials:

  • [¹³C, ²H₃]Apixaban reference standard

  • HPLC-grade methanol

  • Volumetric flasks (various sizes)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 2 mg of [¹³C, ²H₃]apixaban and transfer it to a 2 mL volumetric flask.

  • Dissolve the compound in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of approximately 1.0 mg/mL.

  • Store the stock solution at 2-8°C.

  • Prepare further dilutions of the stock solution in a mixture of methanol and water (50:50, v/v) to achieve the desired working concentration for spiking into plasma samples.

Characterization of Isotope-Labeled Apixaban

The synthesized isotope-labeled apixaban must be thoroughly characterized to confirm its identity, purity (chemical and isotopic), and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the incorporation of the isotopic label and for quantifying the labeled compound.

Experimental Workflow for LC-MS/MS Analysis

G A Plasma Sample + [¹³C, ²H₃]Apixaban (IS) B Protein Precipitation (e.g., with Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E

Caption: Workflow for the preparation and analysis of plasma samples using [¹³C, ²H₃]apixaban as an internal standard.

Table 1: Mass Spectrometry Data for Apixaban and [¹³C, ²H₃]Apixaban

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)Reference(s)
ApixabanC₂₅H₂₅N₅O₄459.5460.2443.2[2]
[¹³C, ²H₃]ApixabanC₂₄¹³CH₂₂D₃N₅O₄463.5464.2447.4[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the isotopic label and the overall structure of the molecule. While experimental NMR data for isotope-labeled apixaban is not widely published, predicted spectra can be used as a reference.

Table 2: Predicted ¹³C NMR Chemical Shifts for Apixaban

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)~165
C=O (Lactam)~170-175
Aromatic C~110-160
O-CH₃~55
Aliphatic C~20-60

Note: These are approximate predicted values and may differ from experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and radiochemical purity of the labeled apixaban.

Table 3: Characterization Data for Isotope-Labeled Apixaban

Isotope LabelPurityIsotopic EnrichmentAnalytical MethodReference(s)
[¹⁴C]>98.6% (Radiochemical)Not specifiedNot specifiedNot specified
[¹³C, ²H₃]>95% (HPLC)>99% (Deuterium)HPLC, MS[3][4][5]

Conclusion

The synthesis and characterization of isotope-labeled apixaban are crucial for advancing our understanding of its clinical pharmacology and for ensuring the quality of bioanalytical data. This guide has provided an overview of the synthetic strategies and characterization techniques employed for [¹⁴C]apixaban and [¹³C, ²H₃]apixaban. The detailed methodologies and tabulated data serve as a valuable resource for researchers and scientists in the field of drug development.

References

Technical Guide: Certificate of Analysis and Purity of Apixaban-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Apixaban-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the anticoagulant drug Apixaban in biological matrices. This document outlines the key analytical techniques used to determine its chemical and isotopic purity, along with detailed experimental protocols and the underlying principles of its mechanism of action.

Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables present typical quantitative data found on a CoA.

Table 1: General Information

ParameterSpecification
Product Name This compound
CAS Number 1261393-15-0
Molecular Formula C₂₄¹³CH₂₂D₃N₅O₄
Molecular Weight 463.52 g/mol
Appearance Off-white to pale yellow solid

Table 2: Quality Control Data

TestMethodSpecificationResult
Chemical Purity HPLC≥ 95%97.2%[1]
Isotopic Purity (¹³C) Mass Spectrometry≥ 99 atom % ¹³C99 atom %[1]
Isotopic Purity (D) Mass Spectrometry≥ 99 atom % D99 atom %[1]
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for determining the chemical purity of this compound by separating it from any unlabeled Apixaban and other related impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase. Nonpolar compounds, like Apixaban, are retained longer on the column.

Typical HPLC Parameters:

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL

Data Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and determine the isotopic enrichment of this compound.

Principle: The sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured. The parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured. For this compound, the expected mass shift due to the isotopic labels is monitored.

Typical LC-MS/MS Parameters:

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (Apixaban) m/z 460.2
Parent Ion (this compound) m/z 464.2
Fragment Ion (Apixaban) m/z 443.2
Fragment Ion (this compound) m/z 447.4

Data Analysis: The isotopic purity is determined by comparing the ion intensity of the labeled compound (m/z 464.2) to that of the unlabeled compound (m/z 460.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels in this compound.

Principle: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical environment of each proton is observed. In ¹³C NMR, the carbon skeleton is analyzed. For this compound, the presence of the ¹³C label will result in a distinct signal in the ¹³C NMR spectrum, and the absence of the methoxy protons in the ¹H NMR spectrum confirms the deuteration.

General NMR Protocol:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Confirm the absence of the methoxy proton signal (around 3.8 ppm for unlabeled Apixaban) and the presence of all other expected proton signals.

    • ¹³C NMR: Identify the enriched ¹³C signal of the methoxy carbon and confirm the chemical shifts of all other carbon atoms are consistent with the structure of Apixaban.

Mandatory Visualizations

Mechanism of Action: Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Apixaban Apixaban Apixaban->Xa

Coagulation cascade and the inhibitory action of Apixaban.
Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Assessment Sample This compound HPLC HPLC Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Analysis Sample->NMR ChemPurity Chemical Purity HPLC->ChemPurity IsoPurity Isotopic Purity LCMS->IsoPurity StrucConfirm Structural Confirmation NMR->StrucConfirm

References

Commercial Suppliers and Analytical Applications of Apixaban-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for the Apixaban-¹³C,d₃ analytical standard and details its application in a validated bioanalytical method. The information herein is intended to assist researchers in the procurement of this internal standard and to provide a foundational understanding of its use in quantitative analysis.

Commercial Availability of Apixaban-¹³C,d₃

Apixaban-¹³C,d₃ is a stable isotope-labeled internal standard essential for the accurate quantification of apixaban in biological matrices by mass spectrometry. Several reputable suppliers offer this analytical standard, ensuring its accessibility for research and clinical applications. The following table summarizes the offerings from various commercial vendors.

SupplierProduct NameCatalog NumberPurityAvailable Unit Sizes
Cayman Chemical Apixaban-¹³C-d₃25034≥99% deuterated forms (d₁-d₃)500 µg, 1 mg, 5 mg
TargetMol Chemicals Inc. Apixaban ¹³C,d₃T652798.00%1 mg, 5 mg, 100 mg, 500 mg
AA BLOCKS, INC. Apixaban-¹³C-D₃AA009X63≥99% deuterated forms (d₁-d₃)-
1Pluschem LLC Apixaban-¹³C-d₃1P009XPJ≥99% deuterated forms (d₁-d₃)-
QUALITY CONTROL SOLUTIONS LTD. Apixaban-¹³C-d₃-95% HPLC10 mg, 25 mg, 50 mg, 100 mg
ESS Chem Co. Apixaban-¹³C,D₃ESS026297.2% HPLC; 99% atom ¹³C; 99% atom D10 mg, 25 mg, 50 mg, 100 mg
LGC Standards Apixaban-¹³C, d₃->95% (HPLC)-
Sussex Research Laboratories Inc. Apixaban-¹³C d₃SI010060>95% (HPLC), Isotopic Enrichment: >95%-
Shimadzu Chemistry & Diagnostics [¹³C,²H₈]-ApixabanC7795Min. 95.00%, Isotopic Enrichment: 99% ¹³C, 98% ²H1 mg, 5 mg, 10 mg, 25 mg, 100 mg

Application in a Validated LC-MS/MS Method for Apixaban Quantification in Human Plasma

Apixaban-¹³C,d₃ is critically employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of apixaban. The stable isotope label allows the IS to be differentiated from the unlabeled analyte by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation, thus correcting for any variations in the analytical process.

Detailed Experimental Protocol

The following protocol is a representative example of a validated LC-MS/MS method for the determination of apixaban in human plasma.[1][2][3]

1. Preparation of Stock and Working Solutions:

  • Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in HPLC grade methanol in a 5 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]

  • Apixaban-¹³C,d₃ (Internal Standard) Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of Apixaban-¹³C,d₃ and dissolve it in HPLC grade methanol in a 2 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]

  • Working Solutions: Prepare further dilutions of the apixaban and IS stock solutions in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[3]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Add 250 µL of 0.1% formic acid and vortex.

  • Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).[2]

  • Vortex mix for 10 minutes, followed by centrifugation at 4090 rcf for 5 minutes at 5°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a dual pump and autosampler.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ column.[1]

  • Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.2) in a 70:30 (v/v) ratio.[1][2][3]

  • Flow Rate: 1.0 mL/min with a 1:1 post-column split.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: m/z 460.2 → 443.2[1][3]

    • Apixaban-¹³C,d₃: m/z 464.2 → 447.4[1][3]

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., US FDA) for selectivity, linearity, accuracy, precision, recovery, and stability.[2] The validated linear range for this method is typically 1.0-301.52 ng/mL.[1][2][3]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the analytical process, from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Apixaban-¹³C,d₃ (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection hplc->msms quant Quantification msms->quant

Caption: A streamlined workflow for the quantification of apixaban in plasma.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Output analyte Apixaban in Plasma method Validated LC-MS/MS Method analyte->method is Apixaban-¹³C,d₃ (Internal Standard) is->method result Accurate Quantification of Apixaban method->result

Caption: The central role of the internal standard in achieving accurate results.

References

An In-depth Technical Guide to the Mechanism of Action of Apixaban and its Labeled Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockade of both free and clot-bound FXa, thereby preventing the conversion of prothrombin to thrombin and consequently inhibiting thrombus formation. This technical guide provides a comprehensive overview of apixaban's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Information on isotopically labeled forms of apixaban for research and development is also presented.

Core Mechanism of Action of Apixaban

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa.[1] This inhibition is independent of antithrombin III.[2] By targeting FXa, apixaban effectively blocks a key amplification point in the coagulation cascade, leading to a significant reduction in thrombin generation.[1] Thrombin is the final effector enzyme of the cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[1] Apixaban's ability to inhibit both free FXa in the plasma and FXa bound within the prothrombinase complex and in existing clots contributes to its potent antithrombotic efficacy.[1][2]

The Coagulation Cascade and Apixaban's Point of Intervention

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.

Figure 1: Coagulation cascade and apixaban's mechanism.

Labeled Forms of Apixaban

Isotopically labeled apixaban is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.

  • ¹⁴C-Apixaban : Used extensively in human ADME studies to trace the metabolic fate and excretion pathways of the drug.[3] Syntheses have been developed to introduce the ¹⁴C label into either the central or outer lactam ring of the apixaban molecule.[4][5]

  • Deuterated Apixaban (e.g., Apixaban-d₃) : Serves as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of apixaban concentrations in biological matrices.[6]

Quantitative Data

The following tables summarize key quantitative parameters related to apixaban's interaction with Factor Xa and its pharmacokinetic and pharmacodynamic properties.

Table 1: Apixaban-Factor Xa Binding and Inhibition Kinetics
ParameterValueSpeciesConditionsReference(s)
Inhibitory Constant (Ki) 0.08 nMHuman25°C[7]
0.25 nMHuman37°C[7]
0.16 nMRabbit-[7]
1.3 nMRat-[7]
1.7 nMDog-[7]
Association Rate Constant (k_on) ~20 µM⁻¹s⁻¹Human-[7]
Dissociation Half-life (t₁/₂) 1-2 minHuman-[7]
IC₅₀ (Thrombin Generation Rate) 50 nMHuman PlasmaTissue factor-initiated[7]
IC₅₀ (Peak Thrombin Concentration) 100 nMHuman PlasmaTissue factor-initiated[7]
Table 2: Pharmacokinetics of Apixaban in Humans
ParameterValueConditionsReference(s)
Absolute Oral Bioavailability ~50%-[2]
Time to Peak Plasma Concentration (Tₘₐₓ) 3-4 hoursOral administration[2]
Apparent Elimination Half-life (t₁/₂) ~12 hoursOral administration[2]
Volume of Distribution (Vd) ~21 L-[2]
Total Plasma Clearance ~3.3 L/h-[2]
Renal Clearance ~27% of total clearance-[2]
Protein Binding 87-93%Human plasma[2]
Table 3: Pharmacodynamic Effects of Apixaban on Coagulation Assays
AssayEffectApixaban ConcentrationReference(s)
Prothrombin Time (PT) Concentration-dependent prolongation-[8]
Activated Partial Thromboplastin Time (aPTT) Concentration-dependent prolongation-[8]
Chromogenic Anti-Factor Xa Assay Linear, concentration-dependent responseTherapeutic range[9]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures apixaban concentration in plasma.

Principle: A known amount of excess Factor Xa is added to the plasma sample containing apixaban. Apixaban neutralizes a portion of the FXa. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the apixaban concentration.

Methodology (based on commercial kits like BIOPHEN™ Heparin LRT): [10]

  • Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

  • Reagent Preparation: Reconstitute and pre-warm reagents (Factor Xa, chromogenic substrate) to 37°C as per the manufacturer's instructions.

  • Calibration: Prepare a standard curve using apixaban calibrators of known concentrations.

  • Assay Procedure:

    • Incubate the plasma sample with excess Factor Xa at 37°C.

    • Add the chromogenic substrate to initiate the colorimetric reaction.

    • After a specified incubation time, stop the reaction (e.g., with citric acid).

    • Measure the absorbance at 405 nm.

  • Data Analysis: Determine the apixaban concentration in the sample by interpolating the absorbance value from the calibration curve.

Chromogenic_Anti_FXa_Assay cluster_workflow Assay Workflow Plasma Sample (with Apixaban) Plasma Sample (with Apixaban) Incubation with excess FXa Incubation with excess FXa Plasma Sample (with Apixaban)->Incubation with excess FXa 37°C Addition of Chromogenic Substrate Addition of Chromogenic Substrate Incubation with excess FXa->Addition of Chromogenic Substrate Color Development Color Development Addition of Chromogenic Substrate->Color Development Absorbance Measurement (405 nm) Absorbance Measurement (405 nm) Color Development->Absorbance Measurement (405 nm) Concentration Calculation Concentration Calculation Absorbance Measurement (405 nm)->Concentration Calculation Apixaban in sample Apixaban in sample FXa Neutralization FXa Neutralization Reduced color development Reduced color development

Figure 2: Workflow for Chromogenic Anti-FXa Assay.
Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured. Apixaban prolongs the PT in a concentration-dependent manner.[11]

Methodology: [2][12]

  • Sample Preparation: Obtain platelet-poor plasma from citrated whole blood.

  • Reagent Preparation: Pre-warm the thromboplastin reagent (containing recombinant human tissue factor and phospholipids) and calcium chloride solution to 37°C.

  • Assay Procedure:

    • Pipette the plasma sample into a cuvette and incubate at 37°C.

    • Add the pre-warmed thromboplastin reagent.

    • Initiate clotting by adding the pre-warmed calcium chloride solution and simultaneously start a timer.

    • Measure the time until a fibrin clot is detected (optically or mechanically).

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the intrinsic and common pathways. An activator (e.g., silica, kaolin) and phospholipids are added to plasma to activate contact factors. After incubation, calcium is added to initiate clotting, and the time to clot formation is measured. Apixaban also prolongs the aPTT.[13]

Methodology: [8][14]

  • Sample Preparation: Use platelet-poor plasma from citrated whole blood.

  • Reagent Preparation: Pre-warm the aPTT reagent (containing an activator and phospholipids) and calcium chloride solution to 37°C.

  • Assay Procedure:

    • Mix the plasma sample with the aPTT reagent in a cuvette and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for activation of the contact factors.

    • Add the pre-warmed calcium chloride solution to initiate coagulation and start a timer.

    • Measure the time to clot formation.

Thrombin Generation Assay (TGA)

Principle: TGA provides a global assessment of coagulation by measuring the dynamics of thrombin generation over time after the initiation of coagulation in plasma. Apixaban reduces the peak thrombin concentration and the total amount of thrombin generated (endogenous thrombin potential, ETP).[15]

Methodology (using a Calibrated Automated Thrombogram - CAT): [16][17]

  • Sample Preparation: Use platelet-poor plasma.

  • Reagent Preparation: Prepare a trigger solution (containing tissue factor and phospholipids) and a fluorescent substrate for thrombin. A thrombin calibrator is used to convert the fluorescence signal to thrombin concentration.

  • Assay Procedure:

    • Pipette the plasma, trigger solution, and fluorescent substrate into a 96-well plate.

    • Initiate coagulation by adding a calcium chloride solution.

    • The plate is placed in a fluorometer that measures the fluorescence intensity over time at 37°C.

  • Data Analysis: The software generates a thrombogram (thrombin concentration vs. time). Key parameters include lag time, time to peak, peak thrombin, and ETP.

TGA_Workflow cluster_workflow Thrombin Generation Assay Workflow Plasma Sample Plasma Sample Mix with Trigger & Substrate Mix with Trigger & Substrate Plasma Sample->Mix with Trigger & Substrate Initiate with CaCl₂ Initiate with CaCl₂ Mix with Trigger & Substrate->Initiate with CaCl₂ Measure Fluorescence over Time Measure Fluorescence over Time Initiate with CaCl₂->Measure Fluorescence over Time Generate Thrombogram Generate Thrombogram Measure Fluorescence over Time->Generate Thrombogram Calculate Parameters (Peak, ETP) Calculate Parameters (Peak, ETP) Generate Thrombogram->Calculate Parameters (Peak, ETP)

Figure 3: Thrombin Generation Assay Workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. For apixaban, this involves immobilizing Factor Xa on a sensor chip and flowing apixaban over the surface to measure the association and dissociation rates.

Methodology:

  • Ligand Immobilization: Covalently couple purified human Factor Xa to the surface of a sensor chip (e.g., via amine coupling).

  • Analyte Injection: Inject a series of concentrations of apixaban in a suitable running buffer over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal as apixaban binds to the immobilized FXa.

  • Dissociation Phase: Replace the apixaban solution with running buffer and monitor the decrease in the SPR signal as apixaban dissociates from FXa.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Conclusion

Apixaban is a highly effective oral anticoagulant with a well-defined mechanism of action centered on the direct and selective inhibition of Factor Xa. Its predictable pharmacokinetic and pharmacodynamic profiles make it a valuable therapeutic agent. The availability of labeled forms and a suite of well-established in vitro assays are essential for its continued study and for the development of future anticoagulants. This guide provides the foundational technical information required for researchers and drug development professionals working with apixaban.

References

The Role of Apixaban-13C,d3 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Apixaban-13C,d3 as a stable isotope-labeled internal standard in the pharmacokinetic analysis of apixaban, a direct factor Xa inhibitor. Accurate and precise quantification of apixaban in biological matrices is paramount for drug development, clinical trial monitoring, and therapeutic drug management. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Advantage of a Stable Isotope-Labeled Internal Standard

In pharmacokinetic studies, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects. An ideal IS should behave chemically and physically as closely as possible to the analyte of interest.

This compound is a synthetic version of apixaban where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled apixaban, allowing it to be distinguished by a mass spectrometer. However, its chemical properties and chromatographic behavior are nearly identical to the parent drug.[1][2][3] This similarity ensures that any variations affecting apixaban during sample preparation and analysis will equally affect this compound, leading to a highly accurate and precise quantification of the drug.

Quantitative Bioanalytical Data

The following tables summarize key quantitative data from validated LC-MS/MS methods for apixaban quantification in human plasma using this compound as an internal standard. These methods demonstrate high sensitivity, accuracy, and precision.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

ParameterMethod 1Method 2
Linearity Range 1.0 - 301.52 ng/mL[4][5][6]2 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4][5][6]2 ng/mL
Correlation Coefficient (r²) ≥ 0.99[4][5][6]Not specified, but linearity was excellent
Extraction Recovery > 98% for both apixaban and IS[4][5][6]> 75%
Within-Run Precision (%CV) 0.70% - 6.98%[4][5][6]≤ 10%
Between-Run Precision (%CV) 0.70% - 6.98%[4][5][6]≤ 10%
Accuracy 89.2% - 107.2%[4][5][6]≥ 90%
Internal Standard Apixaban-¹³CD₃[4][5][6]¹³C-d₃ Apixaban

Table 2: Mass Spectrometry Transitions for Apixaban and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Apixaban460.2443.2[4][5][6]
Apixaban-¹³CD₃464.2447.4[4][5][6]

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of apixaban in human plasma using this compound as an internal standard, based on published literature.

Protocol 1: Liquid-Liquid Extraction Method[4][5][6]
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography Conditions:

    • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[4][5]

    • Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[4][5]

    • Flow Rate: 1.0 mL/minute with a 1:1 post-column split[4][5]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Run Time: Approximately 3.0 minutes[4][5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Apixaban: 460.2 > 443.2 m/z[4][5]

      • Apixaban-¹³CD₃: 464.2 > 447.4 m/z[4][5]

Protocol 2: Protein Precipitation Method[7][8]
  • Sample Preparation:

    • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard, this compound.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Detection Mode: MRM

    • MRM Transitions: Specific transitions for apixaban and its internal standard are monitored.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical role of this compound in pharmacokinetic studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition extraction Extraction (LLE or PPT) is_addition->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification result result quantification->result Concentration Data

Caption: Experimental workflow for apixaban quantification.

internal_standard_role cluster_analyte Apixaban (Analyte) cluster_is This compound (Internal Standard) analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Accurate Concentration calibration_curve->concentration

Caption: Role of this compound as an internal standard.

Apixaban Metabolism and Elimination

Understanding the metabolic fate of apixaban is crucial for interpreting pharmacokinetic data. Apixaban is eliminated through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion.[7][8] Renal excretion of the unchanged drug accounts for approximately 27% of the total clearance.[7][8] The major sites of metabolism are O-demethylation and hydroxylation.

apixaban_metabolism cluster_elimination Elimination Pathways apixaban Apixaban metabolism Metabolism (O-demethylation, Hydroxylation) apixaban->metabolism biliary_excretion Biliary Excretion apixaban->biliary_excretion renal_excretion Renal Excretion (Unchanged) apixaban->renal_excretion intestinal_excretion Direct Intestinal Excretion apixaban->intestinal_excretion

Caption: Major elimination pathways of apixaban.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of apixaban in pharmacokinetic studies. Its chemical and physical similarity to apixaban ensures reliable correction for analytical variability, leading to high-quality bioanalytical data. The detailed protocols and data presented in this guide underscore the robustness and sensitivity of LC-MS/MS methods employing this stable isotope-labeled internal standard, making it a cornerstone of modern drug development and therapeutic monitoring for apixaban.

References

The Core of Apixaban Bioanalysis: A Technical Guide to Preliminary Studies Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential preliminary studies involving the analysis of apixaban, with a focus on the critical role of internal standards. Apixaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events.[1][2] Accurate quantification of apixaban in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide details the methodologies, presents key quantitative data, and illustrates the underlying biochemical pathway to support researchers in this field.

The Role of Internal Standards in Apixaban Quantification

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte (apixaban) that is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.

For apixaban analysis, stable isotope-labeled (SIL) internal standards are the gold standard. Deuterated forms of apixaban, such as apixaban-d3, apixaban-¹³CD₃, and apixaban-d7, are commonly used.[3][4][5][6][7] These SIL-IS co-elute with the unlabeled apixaban and exhibit identical ionization efficiency, ensuring the most accurate correction for any analytical variability.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of apixaban in human plasma using an internal standard.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Apixaban-¹³CD₃[3][8]Apixaban-¹³CD₃[4]Apixaban-d3[5]
Linearity Range (ng/mL) 1.00 - 301.52[3][8]1.01 - 280.00[4]1 - 500[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00[3][8]1.01[4]1[5]
Accuracy (%) 89.2 - 107.2[3][8]96.5 - 102[4]98.8 - 106.2 (inter-batch)[5]
Precision (%RSD) 0.70 - 6.98[3][8]1.21 - 3.21 (inter-day)[4]< 15 (inter-batch)[5]
Extraction Recovery (%) >98[3][8]>73[4]Not Reported
Sample Preparation Liquid-Liquid Extraction[3][8]Solid-Phase Extraction[4]Protein Precipitation[5]

Table 2: Preclinical Pharmacokinetic Parameters of Apixaban

SpeciesBioavailability (%)Volume of Distribution (L/kg)Systemic Clearance (L/h/kg)Reference
Rat 340.310.26[3]
Dog 880.290.052[3]
Chimpanzee 510.170.018[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preliminary studies of apixaban.

LC-MS/MS Bioanalytical Method for Apixaban in Human Plasma

This protocol is a representative example based on published methods.[3][4][5][8]

Objective: To accurately quantify apixaban concentrations in human plasma samples.

Materials:

  • Apixaban reference standard

  • Apixaban-¹³CD₃ (or other suitable deuterated IS)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (Milli-Q or equivalent)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Internal Standard Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of apixaban in methanol.

    • Prepare a 1 mg/mL stock solution of apixaban-¹³CD₃ in methanol.

    • From these stock solutions, prepare working solutions of apixaban (for calibration curve and quality control samples) and the internal standard by serial dilution in a 50:50 (v/v) mixture of methanol and water.

  • Calibration Curve and Quality Control (QC) Sample Preparation:

    • Prepare calibration standards by spiking blank human plasma with the apixaban working solutions to achieve a concentration range of 1.00 to 300 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 250 ng/mL) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 1 µg/mL).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm).[3][8]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid). A common mobile phase composition is Acetonitrile:Ammonium formate buffer pH 4.2 (70:30 v/v).[3][8]

      • Flow Rate: 1.0 mL/min.[3][8]

      • Column Temperature: 40 °C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Apixaban: m/z 460.2 → 443.2.[3][8]

        • Apixaban-¹³CD₃: m/z 464.2 → 447.4.[3][8]

  • Data Analysis:

    • Quantify apixaban concentrations by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

    • Determine the concentrations of apixaban in the unknown samples and QCs from the calibration curve using a weighted linear regression model.

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of apixaban in rats.

Objective: To determine the pharmacokinetic profile of apixaban after oral administration in rats.

Materials:

  • Apixaban

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

  • Wistar or Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

Procedure:

  • Animal Acclimatization and Housing:

    • House the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Provide ad libitum access to standard chow and water.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Prepare a suspension of apixaban in the vehicle at the desired concentration.

    • Administer a single oral dose of apixaban to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for apixaban concentrations using a validated LC-MS/MS method as described in section 3.1.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

Phase 1 Clinical Trial in Healthy Volunteers

This is a representative protocol for a single ascending dose (SAD) study to evaluate the safety, tolerability, and pharmacokinetics of apixaban in healthy volunteers.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of apixaban in healthy subjects.

Study Design:

  • A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Subjects will be enrolled in sequential dose cohorts.

Inclusion Criteria:

  • Healthy male and/or female subjects, aged 18-45 years.

  • Body mass index (BMI) within the normal range.

  • No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria:

  • History of bleeding disorders.

  • Use of any medications that may affect coagulation.

  • Clinically significant illness within 4 weeks of dosing.

Procedure:

  • Screening:

    • Obtain written informed consent.

    • Perform a comprehensive medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, coagulation, clinical chemistry, and urinalysis).

  • Dosing:

    • Subjects will be randomized to receive a single oral dose of apixaban or placebo.

    • Dosing will begin with the lowest dose cohort and will escalate to higher doses in subsequent cohorts after a safety review of the data from the previous cohort.

  • Safety and Tolerability Assessments:

    • Monitor for adverse events (AEs) throughout the study.

    • Perform regular monitoring of vital signs, ECGs, and clinical laboratory tests.

    • Pay close attention to any signs or symptoms of bleeding.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after dosing (e.g., up to 48 or 72 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80 °C until bioanalysis.

  • Bioanalysis:

    • Analyze plasma samples for apixaban concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Summarize safety and tolerability data by dose group.

    • Calculate pharmacokinetic parameters for each dose level.

    • Assess dose proportionality of apixaban exposure.

Bioequivalence Study

This protocol describes a typical design for a bioequivalence study comparing a test formulation of apixaban to a reference formulation.

Objective: To determine if the rate and extent of absorption of a test formulation of apixaban are equivalent to those of a reference formulation.

Study Design:

  • A randomized, open-label, single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.[3][4]

Procedure:

  • Subject Enrollment:

    • Enroll a sufficient number of healthy volunteers to achieve adequate statistical power.

  • Dosing Periods:

    • In the first period, subjects will be randomly assigned to receive a single oral dose of either the test or the reference apixaban formulation.

    • After a washout period of at least 7 half-lives of apixaban, subjects will receive the alternate formulation in the second period.

  • Blood Sampling:

    • Collect serial blood samples at the same time points in each period to characterize the plasma concentration-time profile of apixaban.

  • Bioanalysis:

    • Analyze all plasma samples for apixaban concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the following pharmacokinetic parameters for both formulations: Cmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity).

    • Perform a statistical comparison of the log-transformed pharmacokinetic parameters.

    • The two formulations are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the acceptance range of 80-125%.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of apixaban within the coagulation cascade and a typical experimental workflow for a preclinical pharmacokinetic study.

preclinical_pk_workflow start Start: Preclinical PK Study acclimatization Animal Acclimatization (e.g., Rats) start->acclimatization dosing Oral Administration of Apixaban acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis (with Internal Standard) storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: PK Profile data_analysis->end

References

Apixaban-13C,d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Apixaban-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of apixaban in various biological matrices. Understanding the stability profile of this reference material is paramount for ensuring the accuracy and reliability of bioanalytical data.

Summary of Stability and Storage Conditions

This compound is a stable solid when stored under appropriate conditions. However, its stability can be influenced by factors such as temperature, light, and the solvent used for preparing solutions. The following tables summarize the recommended storage conditions and stability data gathered from various suppliers and scientific literature.

Storage Conditions
ConditionSolid (Neat)In Solution
Long-Term Storage -20°C is widely recommended for optimal stability. Some suppliers also suggest storage at +4°C or in a refrigerator (2-8°C). For maximum longevity, storage at -80°C is also an option.For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It is generally advised to prepare working solutions fresh on the day of use.
Short-Term Storage Room temperature is acceptable for short periods, such as during shipping.Bench-top stability of apixaban in solution should be evaluated, but it is recommended to minimize time at room temperature.
Shipping Shipped at ambient or room temperature.N/A
Stability Data
Stability TypeConditionDurationObservation
Long-Term (Solid) -20°C≥ 4 yearsStable.
Solution Stability -80°C in a suitable solvent6 monthsStable.
Solution Stability -20°C in a suitable solvent1 monthStable.

Note: The stability of this compound in solution is highly dependent on the solvent. For quantitative applications, it is crucial to perform your own stability assessments in the specific solvent and at the concentration you intend to use.

Physicochemical Properties and Solubility

PropertyValue
Appearance White to Off-White Solid.
Molecular Formula C₂₄¹³CH₂₂D₃N₅O₄
Molecular Weight 463.51 g/mol
Solubility DMSO: ~5 mg/mLDMF: ~3 mg/mLMethanol: Slightly Soluble

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for ensuring data integrity. The following are generalized protocols based on common practices for stable isotope-labeled standards and the known degradation pathways of apixaban.

Long-Term Stability Study (Solid State)

Objective: To determine the shelf-life of solid this compound under recommended storage conditions.

Methodology:

  • Store aliquots of solid this compound in sealed, light-protected containers at the recommended long-term storage temperature (e.g., -20°C).

  • At specified time points (e.g., 0, 6, 12, 24, 36, and 48 months), retrieve a sample.

  • Prepare a solution of the aged sample and a freshly prepared solution of a new batch of this compound (or a well-characterized reference lot) at a known concentration in a suitable solvent (e.g., DMSO).

  • Analyze both solutions using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Compare the purity and concentration of the aged sample to the reference sample. The acceptance criterion is typically no significant change in purity or concentration (e.g., <2% degradation).

Solution Stability Study

Objective: To evaluate the stability of this compound in a specific solvent under various storage conditions.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Methanol, Acetonitrile) at a relevant concentration.

  • Aliquot the solution into multiple vials.

  • Store the vials under different temperature conditions:

    • Long-Term: -20°C and/or -80°C.

    • Short-Term (Bench-Top): Room temperature (~25°C).

  • At various time points (e.g., for long-term: 0, 1, 3, 6 months; for short-term: 0, 4, 8, 24 hours), analyze the samples by a validated HPLC or LC-MS/MS method.

  • Compare the results to the initial time point (T=0). The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the initial concentration.

Freeze-Thaw Stability

Objective: To assess the stability of this compound solutions when subjected to repeated freezing and thawing cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the relevant matrix or solvent.

  • Analyze one set of QC samples at T=0.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, analyze the samples.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Degradation Pathways

Forced degradation studies on unlabeled apixaban have shown that the molecule is most susceptible to degradation under hydrolytic conditions (acidic and basic). It is relatively stable under oxidative, thermal, and photolytic stress. The primary degradation pathway involves the hydrolysis of the lactam ring in the oxopiperidine moiety and the pyrazolo[3,4-c]pyridine-7(1H)-one core.

It is reasonable to assume that this compound will follow similar degradation pathways, as the isotopic labeling is unlikely to alter its fundamental chemical reactivity.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and stability testing of this compound.

G cluster_0 Sample Handling and Storage Workflow A Receipt of Solid this compound B Long-Term Storage (-20°C or -80°C) A->B C Weighing and Preparation of Stock Solution B->C D Storage of Stock Solution (-20°C or -80°C) C->D E Preparation of Working Solutions D->E F Use in Assay E->F

Caption: Workflow for handling and storing this compound.

G cluster_1 Logical Relationships in Stability Assessment A This compound (Solid) B Long-Term Stability A->B C Solution Stability A->C E Accurate Bioanalytical Results B->E D Freeze-Thaw Stability C->D C->E D->E

Methodological & Application

LC-MS/MS Method for the Quantification of Apixaban in Human Plasma Using Apixaban-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apixaban in human plasma. The method utilizes a stable isotope-labeled internal standard, Apixaban-¹³C,d₃, to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of apixaban.

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] It is widely prescribed for the prevention and treatment of venous thromboembolic events.[2] Accurate and reliable quantification of apixaban in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the reference method for the determination of novel direct oral anticoagulants due to its high sensitivity, specificity, and robustness.[3][4] This application note provides a detailed protocol for the determination of apixaban in human plasma using Apixaban-¹³C,d₃ as the internal standard (IS), which minimizes variability due to sample preparation and matrix effects.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Apixaban-¹³C,d₃ (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute (if necessary) supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography mass_spec Mass Spectrometry Detection (MRM Mode) chromatography->mass_spec peak_integration Peak Integration mass_spec->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Apixaban calibration_curve->quantification Coagulation_Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FactorXa Inhibition

References

Validated Protocol for Apixaban Quantification in Human Plasma Using a ¹³C-d₃ Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Accurate quantification of apixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed, validated protocol for the quantification of apixaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Apixaban-¹³C-d₃. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4]

Principle

This method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of apixaban and its ¹³C-d₃ internal standard from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[5]

Materials and Reagents

  • Analytes and Standards:

    • Apixaban (Purity >98%)[2]

    • Apixaban-¹³C-d₃ (Internal Standard, IS) (Purity >95%)[6][7]

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)[5]

    • Acetonitrile (HPLC or LC-MS grade)[2]

    • Formic acid (LC-MS grade)[5]

    • Ammonium formate (AR grade)[2]

    • Deionized water (18.2 MΩ·cm)[5]

    • Human plasma with K₂EDTA or K₃EDTA as anticoagulant[5]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in a 5 mL volumetric flask with methanol.[2]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Apixaban-¹³C-d₃ and dissolve it in a 1 mL volumetric flask with methanol.

  • Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[5]

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.[5]

Store all stock solutions at 2-8°C for up to 8 days.[2]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the apixaban working solutions to achieve final concentrations ranging from 1.0 to 500 ng/mL.[1][2] A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (e.g., 4 ng/mL), medium (e.g., 40 ng/mL), and high (e.g., 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (1 µg/mL Apixaban-¹³C-d₃ in methanol).[5]

  • Add 450 µL of methanol to precipitate plasma proteins.[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at 13,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System Waters ACQUITY I-Class UPLC or equivalent
Column Waters ACQUITY UPLC BEH C₁₈ (1.7 µm, 2.1 x 50 mm) or Thermo Hypersil Gold C₁₈ (1.9 µm, 2.1 x 150 mm)[5]
Mobile Phase A 0.1% Formic acid in Water or 2.5 mM Ammonium Formate (pH 3.0)[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile or 0.1% Formic acid in Methanol[5]
Flow Rate 0.35 - 0.5 mL/min[5]
Column Temperature 35 - 40 °C[5]
Injection Volume 5 - 10 µL
Run Time Approximately 3 minutes[1][2][5]
Gradient Elution A representative gradient is as follows: Start with 45% Mobile Phase A, decrease to 15% over 0.3 minutes, hold for 1.5 minutes, then return to initial conditions.[5]

Mass Spectrometry (MS) Parameters:

ParameterCondition
MS System Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Apixaban: 460.2 > 443.2 m/z[1][2][4] Apixaban-¹³C-d₃: 464.2 > 447.4 m/z[1][2][4]
Capillary Voltage Optimized for sensitivity (typically 1-3 kV)
Cone Voltage Optimized for specific instrument (e.g., refer to instrument-specific guidelines)
Collision Energy Optimized for specific instrument (e.g., refer to instrument-specific guidelines)

Data Analysis and Quantitative Summary

The concentration of apixaban in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Table 1: Quantitative Performance Characteristics

ParameterResult
Linear Dynamic Range 1.0 - 500 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99[1][2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2]
Intra- and Inter-day Precision (%RSD) ≤ 10%[1]
Intra- and Inter-day Accuracy (%Bias) Within ±15% (85-115%)[1]
Extraction Recovery > 75%

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Apixaban460.2443.2OptimizedOptimizedOptimized
Apixaban-¹³C-d₃ (IS)464.2447.4OptimizedOptimizedOptimized

Note: Dwell time, cone voltage, and collision energy should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and signal-to-noise ratio.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Apixaban & IS) working Working Solutions stock->working cal_qc Calibration Standards & QC Samples in Plasma working->cal_qc plasma Plasma Sample (100 µL) add_is Add IS (50 µL) plasma->add_is add_meoh Add Methanol (450 µL) add_is->add_meoh vortex Vortex (5 min) add_meoh->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration cal_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->cal_curve quantification Quantification of Unknown Samples cal_curve->quantification

Caption: Workflow for Apixaban Quantification.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard, Apixaban-¹³C-d₃, ensures reliable results suitable for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis. This protocol has been validated to meet the stringent requirements for bioanalytical method validation.

References

Preparation of Apixaban-13C,d3 Stock and Working Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Apixaban-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of Apixaban in various biological matrices. The following procedures are designed to ensure solution accuracy, stability, and suitability for use in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Apixaban is an orally bioavailable, selective, and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. For pharmacokinetic, pharmacodynamic, and toxicological studies, precise measurement of Apixaban concentrations is essential. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass-to-charge ratio.[1][2][3] Proper preparation of stock and working solutions of this internal standard is the first and a critical step in developing robust and reliable bioanalytical methods.

Quantitative Data Summary

The following tables summarize key quantitative information for the preparation of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]
Dimethylformamide (DMF)3 mg/mL[1]
MethanolSlightly Soluble[1]
100% MethanolUsed for 1 mg/mL stock[4]

Table 2: Storage and Stability of this compound Solutions

Storage ConditionDurationReference
-20°C (Solid)≥ 4 years[1]
+4°C (Solid)Not specified[5]
-80°C (Stock Solution)6 months[2]
-20°C (Stock Solution)1 month[2]
Room Temperature (Stock)24 hours[6]

Table 3: Example Concentrations for Stock and Working Solutions

Solution TypeAnalyteConcentrationSolvent/DiluentReference
Stock SolutionThis compound1 mg/mL100% Methanol[4]
Working SolutionThis compound1 µg/mLMethanol[4]
Calibration StandardsApixaban1.0 - 301.52 ng/mLPlasma[6]
Quality Control (QC)Apixaban1.0 - 246.31 ng/mLPlasma[6]

Experimental Protocols

Materials and Reagents
  • This compound (solid, purity >95%)[5]

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol, LC-MS grade

  • Deionized water, 18.2 MΩ·cm

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Cryo-storage vials

Preparation of this compound Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of DMSO (e.g., ~50% of the final volume) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution: Once fully dissolved, bring the solution to the final volume with methanol. For example, for a 1 mg/mL solution, if 1 mg of solid was weighed, the final volume would be 1 mL.

  • Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials to minimize freeze-thaw cycles.[2] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to a desired concentration. The final concentration will depend on the specific requirements of the analytical method.

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working solution. For example, to prepare 10 mL of a 1 µg/mL working solution from a 1 mg/mL stock solution:

    • (1 mg/mL) * V1 = (1 µg/mL) * (10 mL)

    • (1000 µg/mL) * V1 = 10 µg

    • V1 = 0.01 mL or 10 µL

  • Preparation: Using a calibrated pipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.

  • Dilution: Add the appropriate diluent (typically methanol or a mobile phase component) to the flask to reach the final desired volume.

  • Homogenization: Cap the flask and mix thoroughly by inverting.

  • Storage: Working solutions should be prepared fresh daily. If storage is necessary, it should be at 2-8°C for a limited period, and stability should be verified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve dilute_stock 3. Dilute to final volume with Methanol dissolve->dilute_stock store_stock 4. Aliquot and Store (-20°C or -80°C) dilute_stock->store_stock thaw_stock 5. Thaw Stock Solution store_stock->thaw_stock dilute_working 6. Dilute Stock Solution with appropriate solvent thaw_stock->dilute_working use_working 7. Use for analysis (e.g., spiking into samples) dilute_working->use_working

Caption: Workflow for this compound Solution Preparation.

References

Application of Apixaban-13C,d3 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apixaban-13C,d3 as an internal standard in bioequivalence (BE) studies of apixaban. These guidelines are compiled to assist in the accurate quantification of apixaban in biological matrices, a critical step in generic drug development and regulatory submission.

Introduction

Apixaban is a direct oral anticoagulant that acts as a factor Xa inhibitor. To ensure the therapeutic equivalence of a generic apixaban formulation to the reference product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2][3] A key component of these studies is the robust and validated bioanalytical method for the accurate measurement of apixaban concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability during sample preparation and analysis.[4]

Bioanalytical Method Using this compound

A validated LC-MS/MS method is essential for the determination of apixaban in human plasma for pharmacokinetic and bioequivalence studies.[5][6] this compound serves as an ideal internal standard due to its chemical and physical similarity to apixaban, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.[7][8]

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of apixaban using this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
AnalyteApixaban[7]
Internal Standard (IS)This compound[7][8]
Biological MatrixHuman Plasma[7][9]
Extraction MethodLiquid-Liquid Extraction or Protein Precipitation[7][9]
Chromatographic ColumnC18 (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ)[7]
Mobile PhaseAcetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v)[7]
Flow Rate1.0 mL/minute[7]
Run Time~2.0 - 3.0 minutes[7][8]
DetectionTandem Mass Spectrometry (MS/MS)[7][9]
Ionization ModePositive Electrospray Ionization (ESI+)[9]

Table 2: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Apixaban460.2443.2[7][10]
This compound464.2447.4[7][10]

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaTypical PerformanceReference
Linearity (r²)≥0.99≥0.99[7]
Calibration Range1.0 - 301.52 ng/mL1.0 - 301.52 ng/mL[7]
Lower Limit of Quantitation (LLOQ)-1.0 ng/mL[7]
Intra-day & Inter-day Precision (%RSD)<15%0.70% - 6.98%[5][7]
Accuracy (%)85-115% (±20% at LLOQ)89.2% - 107.2%[7]
Extraction Recovery>85%>98%[5][7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and transfer to a 5 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]

  • This compound Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of this compound and transfer to a 2 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]

  • Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[10]

  • Internal Standard Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to achieve the desired concentration for spiking into plasma samples.[10]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 250 µL of human plasma into a pre-labeled polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture.

  • Add 250 µL of 5% ortho-phosphoric acid and 250 µL of 1% formic acid and vortex again.

  • Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).

  • Vortex for an extended period to ensure thorough mixing.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes at 5°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a solution of acetonitrile and Milli-Q water.

  • Inject the reconstituted sample into the LC-MS/MS system.[11]

Protocol 3: Bioequivalence Study Design

A typical bioequivalence study for apixaban is a single-dose, open-label, randomized, two-period, crossover study under fasting conditions.[1][3]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[3]

  • Strength: 5 mg apixaban tablets.[3]

  • Procedure: Subjects receive a single dose of either the test or reference apixaban formulation in each study period, with a washout period in between.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose and at multiple intervals up to 72 hours post-dose).[1]

  • Analyte to Measure: Apixaban in plasma.[3]

  • Pharmacokinetic Parameters: Calculate Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1]

  • Bioequivalence Assessment: The 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction or Protein Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification (Apixaban/IS Ratio) MS->Quant PK Pharmacokinetic Analysis (Cmax, AUC) Quant->PK BE Bioequivalence Assessment PK->BE

Caption: Bioanalytical workflow for apixaban quantification.

BE_Study_Logic cluster_study_design Bioequivalence Study Design cluster_analysis Analysis cluster_conclusion Conclusion Study Single-Dose, Crossover Study (Test vs. Reference Apixaban) Dosing Dosing of Healthy Volunteers Study->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis Plasma Apixaban Quantification (LC-MS/MS with this compound) Sampling->Bioanalysis PK_Calc Calculation of PK Parameters (Cmax, AUC) Bioanalysis->PK_Calc Stats Statistical Analysis (90% Confidence Interval) PK_Calc->Stats BE_Conclusion Bioequivalence Conclusion (80-125% Range) Stats->BE_Conclusion

Caption: Logical flow of an apixaban bioequivalence study.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Apixaban using Apixaban-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. While routine therapeutic drug monitoring (TDM) of apixaban is not always necessary due to its predictable pharmacokinetic and pharmacodynamic profiles, certain clinical scenarios necessitate its measurement.[1] These situations include patients with renal impairment, suspected overdose, bleeding events, or concerns about drug interactions.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of apixaban in plasma due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as Apixaban-13C,d3, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of apixaban in human plasma using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of Apixaban

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa (FXa). This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme that catalyzes the formation of fibrin from fibrinogen, ultimately leading to the inhibition of thrombus formation.

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin Fibrin Thrombin->Fibrin catalyzes Fibrinogen Fibrinogen Factor Xa Factor Xa Apixaban Apixaban Apixaban->Factor Xa inhibits

Caption: Mechanism of action of Apixaban.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of apixaban and the internal standard from human plasma.[5][6][7]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides typical LC-MS/MS conditions for the analysis of apixaban.[5][6][7][8]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[5][6][7] or equivalent C18 column
Mobile Phase Acetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v)[5][6][7]
Flow Rate 1.0 mL/minute[5][6][7]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 3.0 minutes[5][6][7]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Apixaban: 460.2 > 443.2 (m/z)[5][6][7] This compound: 464.2 > 447.4 (m/z)[5][6][7]
Collision Energy Optimized for the specific instrument
Dwell Time Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for apixaban in human plasma.[5][6][7]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1.0 - 301.52 ng/mL[5][6][7]
Correlation Coefficient (r²) ≥ 0.99[5][6][7]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[5][6][7]

Table 2: Precision and Accuracy

Quality Control SampleWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low QC 0.70 - 6.98[5][7]0.70 - 6.98[5][7]89.2 - 107.2[5][7]
Medium QC 0.70 - 6.98[5][7]0.70 - 6.98[5][7]89.2 - 107.2[5][7]
High QC 0.70 - 6.98[5][7]0.70 - 6.98[5][7]89.2 - 107.2[5][7]

Table 3: Recovery

AnalyteExtraction Recovery (%)
Apixaban > 98[5][6][7]
This compound > 98[5][6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the therapeutic drug monitoring of apixaban using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Add_IS Add this compound (IS) Sample_Collection->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

References

Application Note: Quantification of Apixaban in Human Plasma by UPLC-MS/MS Using a ¹³C-d₃ Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of apixaban in human plasma. The protocol employs a simple and rapid protein precipitation (PP) technique for sample preparation and utilizes a stable isotope-labeled internal standard (Apixaban-¹³C-d₃) to ensure high accuracy and precision. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. With a chromatographic run time of approximately 3 minutes, this high-throughput method allows for the efficient analysis of large sample batches.

Introduction

Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is widely prescribed for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of venous thromboembolism. While routine monitoring is not typically required, quantitative analysis of apixaban plasma concentrations is crucial in specific clinical situations, such as overdose, assessment of adherence, or in patients with renal impairment. Liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and selectivity compared to traditional coagulation assays.[1] This document provides a detailed protocol for a validated UPLC-MS/MS method using Apixaban-¹³C-d₃ as the internal standard (IS) for reliable quantification.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Apixaban (reference standard), Apixaban-¹³C-d₃ (internal standard).[2][3]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).[1]

  • Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).[1][3]

  • Biological Matrix: Drug-free human plasma (K₃EDTA anticoagulant).[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~2 mg of Apixaban and Apixaban-¹³C-d₃ into separate 2 mL volumetric flasks.[3]

    • Dissolve and bring to volume with methanol.[3] These solutions should be stored at 2-8°C and are typically stable for at least 8 days.[3]

  • Working Solutions:

    • Calibration Standards: Prepare a series of working solutions by serially diluting the Apixaban stock solution with a 50:50 methanol/water mixture to achieve concentrations for spiking into plasma.

    • Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations from a different weighing of the Apixaban stock.

    • Internal Standard (IS) Working Solution: Dilute the Apixaban-¹³C-d₃ stock solution with methanol to a final concentration of 1 µg/mL.[1]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple, fast, and effective technique for extracting apixaban from plasma.[1]

  • Thaw frozen human plasma samples to room temperature and vortex briefly to ensure homogeneity.[1]

  • Aliquot 100 µL of plasma (for standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the IS working solution (1 µg/mL Apixaban-¹³C-d₃) to each tube and vortex.[1]

  • Add 450 µL of ice-cold methanol to precipitate plasma proteins.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant into an HPLC vial for analysis.[1]

SamplePrep plasma Human Plasma (100 µL) add_is Add Internal Standard (Apixaban-¹³C-d₃) plasma->add_is add_solvent Add Methanol (450 µL) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject for Analysis supernatant->inject

Protein precipitation workflow for apixaban extraction.
UPLC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Parameters

Parameter Condition
System Waters Acquity UPLC or equivalent[1]
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[1]
Mobile Phase A 2.5 mM Ammonium Formate in water, pH 3.0[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.35 mL/min[1]
Gradient 0-0.2 min (55% B), 0.2-2.0 min (85% B), 2.0-2.1 min (55% B), 2.1-3.0 min (55% B)[1]
Column Temp. 40°C[1]
Autosampler Temp. 10°C[1]
Injection Volume 2-5 µL

| Total Run Time | 3.0 min[1] |

Table 2: Mass Spectrometer Parameters

Parameter Condition
System Waters Xevo TQ-MS or equivalent Triple Quadrupole[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Apixaban) m/z 460.2 → 443.2[3][4][5]
MRM Transition (IS) m/z 464.2 → 447.4[3][4][5]
Ion Source Temp. 550°C[3]
Ion Spray Voltage 5500 V[3]
Collision Gas Nitrogen or Argon
Declustering Potential (DP) 50 V (optimized)[3]

| Collision Energy (CE) | 35 V (optimized)[3] |

LCMS_Workflow inject Inject Sample lc UPLC Separation (C18 Column) inject->lc esi ESI Source (Positive Ionization) lc->esi q1 Q1: Precursor Ion (m/z 460.2 / 464.2) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion (m/z 443.2 / 447.4) q2->q3 detector Detector q3->detector data Data Acquisition detector->data

Schematic of the UPLC-MS/MS analysis process.

Method Validation and Performance

The method was validated according to the US FDA guidelines for bioanalytical method validation.[1] The results are summarized below.

Table 3: Linearity and Sensitivity

Parameter Result
Calibration Range 1.00 – 301.52 ng/mL[3][4][5]
Linearity (r²) ≥ 0.99[3][4][5]
Weighting Factor 1/x²

| LLOQ | 1.00 ng/mL[3][4][5] |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 1.0 < 7.0% 89.2 - 107.2% < 9.0% 98.8 - 106.2%
Low (LQC) 2.0 < 4.6% 94.8 - 111.4% < 8.8% 98.8 - 106.2%
Medium (MQC) 150 < 4.0% 94.8 - 111.4% < 5.0% 98.8 - 106.2%
High (HQC) 400 < 4.0% 94.8 - 111.4% < 2.5% 98.8 - 106.2%

Data compiled from representative studies.[1][4][5]

Table 5: Recovery and Matrix Effect

Parameter Apixaban Apixaban-¹³C-d₃ (IS)
Extraction Recovery > 98%[3][4][5] > 98%[3][4][5]

| Matrix Effect | No significant matrix effect was observed. | |

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard (Apixaban-¹³C-d₃) and a straightforward protein precipitation protocol ensures high accuracy and reproducibility. This validated method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic assessments and therapeutic drug monitoring of apixaban.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Apixaban and its Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban is a direct factor Xa inhibitor, widely prescribed as an oral anticoagulant for the prevention and treatment of thromboembolic events. Accurate and reliable quantification of apixaban in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction (SPE) is a robust sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of apixaban and its isotopically labeled internal standard from human plasma.

Experimental Protocols

This section details the methodology for the solid-phase extraction of apixaban from human plasma, followed by analysis using LC-MS/MS. A stable isotope-labeled internal standard, such as Apixaban-¹³C-d₃, is recommended for optimal quantification to compensate for matrix effects and variability in extraction.[1][2]

Materials and Reagents

  • Apixaban reference standard

  • Apixaban-¹³C-d₃ (Internal Standard, IS)

  • Methanol (LC-MS grade)[3]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate[3]

  • Human plasma (K₂EDTA)

  • Mixed-mode Cation Exchange (MCX) or Reversed-Phase (RP) C18 SPE cartridges

Equipment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[3]

Stock and Working Solutions Preparation

  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of apixaban reference standard in methanol.[3]

  • Internal Standard Stock Solution (1 mg/mL): Prepare the apixaban-¹³C-d₃ stock solution in the same manner as the apixaban stock solution.

  • Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with an appropriate solvent, typically methanol or a methanol/water mixture. These working solutions are used to spike into blank plasma for calibration standards and quality control (QC) samples.

Sample Preparation and Solid-Phase Extraction (SPE) Protocol

This protocol is a generic procedure and may require optimization based on the specific SPE sorbent and equipment used. A mixed-mode cation exchange (MCX) SPE is highlighted as it has been shown to provide high recoveries and low matrix effects.

  • Plasma Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.[3]

    • In a polypropylene tube, add 200 µL of the plasma sample.

    • Add a specific volume of the internal standard working solution.

    • Acidify the sample by adding 200 µL of 2% formic acid in water. This step helps in disrupting protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.

    • Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal interaction between the analytes and the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute the apixaban and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.[4]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile or methanol is typical.[3]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[3]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apixaban: m/z 460.17 → 199.09[3]

      • Apixaban-¹³C-d₃: m/z 463.13 → 202.09[3]

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of apixaban in human plasma.

ParameterMethodApixabanInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Quantitative Performance Mixed-Mode SPE (Oasis MCX)Apixaban¹³C-d₃ Apixaban2–5002>75
Quantitative Performance Solid-Phase ExtractionApixabanApixaban ¹³CD₃1.01–280.001.01>73[2][4]
Quantitative Performance Solid-Phase ExtractionApixabanNot Specified1.02–301.31.0297.22
Quantitative Performance Dispersive SPE (Magnetic MOF-MIP)ApixabanNot Specified1.02–2001.0278[5]
Quantitative Performance Solid-Phase ExtractionApixabanApixaban ¹³C D₃1-2500.05Not Reported[1]

Mandatory Visualization

SPE_Workflow Solid-Phase Extraction Workflow for Apixaban cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify (2% Formic Acid) add_is->acidify vortex1 4. Vortex acidify->vortex1 condition 5. Condition SPE Cartridge (Methanol, Water) vortex1->condition load 6. Load Sample condition->load wash1 7. Wash 1 (2% Formic Acid) load->wash1 wash2 8. Wash 2 (Methanol) wash1->wash2 elute 9. Elute (5% NH4OH in Methanol) wash2->elute dry 10. Evaporate to Dryness elute->dry reconstitute 11. Reconstitute in Mobile Phase dry->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow of the solid-phase extraction protocol for apixaban.

References

Bioanalytical Method for Apixaban Quantification in Preclinical and Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of apixaban in both preclinical and clinical matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Apixaban is a direct factor Xa inhibitor, and its accurate measurement in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Application Notes

A sensitive, selective, and rapid LC-MS/MS method has been developed and validated for the determination of apixaban in plasma.[1] This method is suitable for high-throughput analysis required in drug development. The core principle involves the separation of apixaban from endogenous plasma components using reverse-phase chromatography followed by detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (IS), such as apixaban-¹³CD₃ or [¹³C, ²H₇]-apixaban, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability in extraction and injection.[2][3]

Sample preparation is a critical step to remove proteins and other interfering substances. The most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5] PPT is a simpler and faster method, often employing methanol or acetonitrile.[4][6] LLE, while more laborious, can provide cleaner extracts.[5] The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

The method has been validated according to the guidelines set by the US Food and Drug Administration (US FDA).[2] Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions.[7]

Quantitative Data Summary

The following tables summarize the key parameters from validated LC-MS/MS methods for apixaban quantification.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterClinical Method 1Clinical Method 2Preclinical Method (Adapted)
LC System Shimadzu HPLC[2]Acquity™ UPLC[1]UPLC System
Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[2]Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm[1]ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8]
Mobile Phase A Ammonium formate buffer pH 4.2[2]2.5 mM ammonium formate (pH 3.0)[1]0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[2]100% methanol containing 0.1% formic acid[1]0.1% Formic Acid in Acetonitrile[8]
Flow Rate 1.0 mL/min[2]0.35 mL/min[1]0.5 mL/min[8]
Run Time 3.0 min[2]3.0 min[1]< 3.0 min
MS System AB Sciex API 3000[5]Xevo TQ-MS Triple Quadrupole[1]Xevo TQ-XS Mass Spectrometer[8]
Ionization Mode ESI Positive[1]ESI Positive[1]ESI Positive[8]
MRM Transition (Apixaban) 460.2 > 443.2 m/z[2][5]460.17 > 199.09 m/z[1]460.2 > 443.2 m/z[8]
MRM Transition (IS) 464.2 > 447.4 m/z (apixaban ¹³CD₃)[2][5]463.13 > 202.09 m/z (apixaban-d3)[1]463.2 > 446.2 m/z (Apixaban C13-d3)[8]

Table 2: Method Validation Parameters

ParameterClinical Method 1Clinical Method 2
Matrix Human Plasma[2]Human Plasma[4]
Sample Preparation Liquid-Liquid Extraction[2]Protein Precipitation[4]
Linearity Range 1.0 - 301.52 ng/mL[2]9.70 - 970.00 ng/mL[4]
LLOQ 1.0 ng/mL[2]9.70 ng/mL[4]
Intra-day Precision (%CV) 0.70% - 6.98%[2]< 14.4%[4]
Inter-day Precision (%CV) 0.70% - 6.98%[2]< 14.4%[4]
Accuracy (% Bias) 89.2% - 107.2%[2]< 9.5%[4]
Extraction Recovery > 98%[2]97.4% - 104.5%[4]

Table 3: Pharmacokinetic Parameters of Apixaban

SpeciesDoseCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
Human 10 mg (single dose)146.83.22~50%[9][10]
Human 10 mg (single dose)371.57 ± 95.234 (median)~50%[1][10]
Rat ---~50% or greater[11][12]
Dog ---~50% or greater[11][12]
Chimpanzee ---~50% or greater[11][12]

Experimental Protocols

Protocol 1: Apixaban Quantification in Human Plasma using Liquid-Liquid Extraction

1. Materials and Reagents

  • Apixaban reference standard[5]

  • Apixaban-¹³CD₃ (Internal Standard)[5]

  • Human plasma (K₂EDTA)[5]

  • Methanol (HPLC grade)[5]

  • Acetonitrile (HPLC grade)[5]

  • Ammonium formate (AR grade)[5]

  • Formic acid (HPLC grade)[5]

  • Ethyl acetate (HPLC grade)[2]

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)[2]

  • Milli-Q water[5]

2. Stock and Working Solution Preparation

  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.[5]

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban-¹³CD₃ in methanol.[5]

  • Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[5] Prepare the IS working solution by diluting the IS stock solution in the same diluent.[5]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of plasma sample into a polypropylene tube.

  • Add 50 µL of the IS working solution and vortex.[2]

  • Add a mixture of ethyl acetate and MTBE (70:30 v/v).[2]

  • Vortex for 10 minutes.

  • Centrifuge at 4090 rcf for 4 minutes at 5°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[5]

  • Reconstitute the residue in 0.5 mL of the mobile phase and inject it into the LC-MS/MS system.[5]

Protocol 2: Apixaban Quantification in Human Plasma using Protein Precipitation

1. Materials and Reagents

  • Apixaban reference standard

  • Apixaban-d3 (Internal Standard)[1]

  • Human plasma[1]

  • Methanol (HPLC grade)[1]

2. Stock and Working Solution Preparation

  • Follow the same procedure as in Protocol 1 to prepare stock and working solutions using methanol as the solvent.[1]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 50 µL of the IS working solution (1 µg/mL in methanol).[1]

  • Add 450 µL of methanol.[1]

  • Vortex for 5 minutes.[1]

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a vial for LC-MS/MS analysis.[1]

Protocol 3: Apixaban Quantification in Preclinical Samples (e.g., Rat Plasma)

Note: This protocol is adapted from methods validated for human plasma and may require optimization and validation for specific preclinical matrices.

1. Materials and Reagents

  • Apixaban reference standard

  • Apixaban-¹³CD₃ or Apixaban-d3 (Internal Standard)

  • Rat plasma

  • Acetonitrile (HPLC grade)[13]

2. Stock and Working Solution Preparation

  • Prepare stock solutions of apixaban and the IS in 70% acetonitrile.[13]

  • Prepare working solutions by diluting the stock solutions in 70% acetonitrile.[13]

3. Sample Preparation (Protein Precipitation)

  • Pipette a small volume of rat plasma (e.g., 50-100 µL) into a microcentrifuge tube.

  • Add the IS working solution.

  • Add 3 volumes of cold acetonitrile.

  • Vortex thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Preclinical or Clinical) Add_IS Add Internal Standard (IS) Plasma->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Injection Inject into LC-MS/MS Collect_Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the bioanalysis of apixaban in plasma samples.

Caption: Mechanism of action of apixaban in the coagulation cascade.

References

Troubleshooting & Optimization

overcoming matrix effects in apixaban LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of apixaban. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in apixaban bioanalysis.

Troubleshooting Guide

This guide addresses common problems encountered during apixaban LC-MS/MS analysis, with a focus on identifying and mitigating matrix effects.

Issue 1: Low Apixaban Signal Intensity and Poor Sensitivity

Question: My apixaban signal is significantly lower than expected, or the signal-to-noise ratio is poor, making it difficult to achieve the desired limit of quantitation. What is the likely cause and how can I resolve this?

Answer: Low signal intensity for apixaban is a common symptom of ion suppression, a major type of matrix effect. This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of apixaban in the mass spectrometer's ion source, leading to a reduced ion signal.

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: Complex biological matrices contain numerous compounds like phospholipids, salts, and proteins that can cause significant ion suppression.[1][2]

    • Solution: Employ a more rigorous sample preparation method to effectively remove these interfering substances. The choice of technique depends on the specific matrix and analytical requirements. Refer to the "Experimental Protocols" section for detailed procedures for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A comparison of the effectiveness of these methods is provided in Table 1.

  • Suboptimal Chromatographic Separation: If matrix components co-elute with apixaban, the likelihood of ion suppression increases.[3]

    • Solution: Optimize the LC method to achieve chromatographic separation between apixaban and the interfering matrix components.

      • Column Selection: Utilize a high-efficiency column, such as a C18 column, to improve separation.[4][5]

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve apixaban from early-eluting matrix components. A shallower gradient around the retention time of apixaban can enhance separation.

      • Mobile Phase Modifiers: Use volatile, MS-compatible mobile phase additives like ammonium formate, which can improve ionization efficiency.[4][6]

  • Use of an Appropriate Internal Standard: A suitable internal standard (IS) is crucial for compensating for matrix effects.

    • Solution: The use of a stable isotope-labeled internal standard, such as apixaban-¹³CD₃, is highly recommended.[6][7][8] This type of IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: I am observing high variability in my results between injections of the same sample or between different samples. What could be causing this lack of reproducibility?

Answer: Poor reproducibility is often linked to inconsistent matrix effects.[2] Variations in the composition of the biological matrix from one sample to another can lead to differing degrees of ion suppression, resulting in fluctuating analytical outcomes.

Possible Causes and Solutions:

  • Matrix Variability: The composition of biological samples can differ significantly between individuals or even within the same individual over time.

    • Solution: While challenging to control, using a robust sample preparation method that effectively removes a wide range of matrix components can minimize the impact of this variability. Solid-phase extraction (SPE) is often more effective in this regard compared to protein precipitation.

  • Inconsistent Sample Preparation: Any variability in the execution of the sample preparation protocol can lead to inconsistent removal of matrix components and, consequently, variable matrix effects.

    • Solution: Ensure that the sample preparation procedure is performed consistently for all samples, including calibration standards and quality controls. Automation of the sample preparation process can significantly improve reproducibility.[5]

  • Carryover: If a high-concentration sample is followed by a low-concentration sample, residual apixaban from the previous injection can lead to artificially elevated results in the subsequent analysis.

    • Solution: Optimize the autosampler wash procedure to effectively clean the injection needle and port between injections. A wash solution containing a high percentage of organic solvent is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[9][10] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3]

Q2: How can I assess the presence and magnitude of matrix effects in my apixaban assay?

A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q3: Which sample preparation method is best for minimizing matrix effects in apixaban analysis?

A3: The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT) is the simplest and fastest method but often provides the least effective cleanup, potentially leading to significant matrix effects.[4][11]

  • Liquid-Liquid Extraction (LLE) offers better cleanup than PPT and can provide high recovery.[6][7][12]

  • Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of matrix interferences, resulting in the cleanest extracts and minimal matrix effects.[8][11]

Refer to Table 1 for a comparison of reported recovery and matrix effect data for different extraction methods.

Q4: Can I use a different internal standard if a stable isotope-labeled one is not available?

A4: While a stable isotope-labeled internal standard is ideal, a structural analog of apixaban can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to apixaban during extraction and ionization to effectively compensate for matrix effects. The co-elution of the analog with apixaban is a critical factor.

Data Summary

Table 1: Comparison of Sample Preparation Methods for Apixaban Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Internal Standard UsedReference
Protein Precipitation (PPT)~15-17%Not explicitly quantified, but stated as not significantApixaban-d3[4]
Liquid-Liquid Extraction (LLE)>98%No significant matrix effect observedApixaban-¹³CD₃[6][7][12]
Solid-Phase Extraction (SPE)>73%Not explicitly quantified, but method showed good accuracyApixaban-¹³CD₃[8]
Dried Plasma Spot (DPS) Extraction69.7 - 85.1%89.3 - 102.2%Not specified[13]

Note: The reported values are sourced from different studies and experimental conditions may vary.

Experimental Protocols

1. Protein Precipitation (PPT) Method [4]

  • To 100 µL of plasma sample, add 50 µL of internal standard solution (e.g., apixaban-d3 in methanol).

  • Add 450 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Method [6]

  • To a polypropylene tube, add 50 µL of internal standard solution (e.g., apixaban-¹³CD₃).

  • Add 250 µL of the plasma sample.

  • Vortex the mixture.

  • Add 250 µL of 0.1M orthophosphoric acid and 250 µL of formic acid and vortex again.

  • Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4090 rcf for 5 minutes at 5°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dried residue in 0.5 mL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

3. Solid-Phase Extraction (SPE) Method [8]

This is a general protocol and specific SPE cartridges and reagents may vary.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., water or low percentage of methanol) to remove polar interferences.

  • Elution: Elute apixaban and the internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate/MTBE) is->lle Method 2 spe Solid-Phase Extraction is->spe Method 3 vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge eluate Collect Eluate spe->eluate supernatant Collect Supernatant vortex_centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject evap_recon Evaporate & Reconstitute evap_recon->lcms Inject eluate->evap_recon data Data Acquisition & Processing lcms->data results Results data->results

Caption: Experimental workflow for apixaban LC-MS/MS analysis.

troubleshooting_matrix_effects start Low Signal or Poor Reproducibility check_is Is a stable isotope-labeled internal standard used? start->check_is implement_is Implement Stable Isotope- Labeled IS check_is->implement_is No check_separation Is chromatographic separation adequate? check_is->check_separation Yes implement_is->check_separation optimize_lc Optimize LC Method: - Gradient - Column - Mobile Phase check_separation->optimize_lc No check_cleanup Is sample cleanup sufficient? check_separation->check_cleanup Yes revalidate Re-evaluate and Validate Method optimize_lc->revalidate improve_cleanup Improve Sample Cleanup: - Switch to LLE or SPE - Optimize current method check_cleanup->improve_cleanup No check_cleanup->revalidate Yes improve_cleanup->revalidate

Caption: Troubleshooting logic for matrix effects in apixaban analysis.

References

Technical Support Center: Analysis of Apixaban-13C,d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3, by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve problems to improve the signal-to-noise ratio and overall data quality.

Question: Why is the signal for my internal standard (this compound) low or inconsistent?

A low or variable signal from the internal standard can significantly impact the accuracy and precision of your results. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Internal Standard (IS) Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.

  • Sample Preparation: Double-check your sample preparation protocol to confirm that the internal standard was added correctly and consistently to all samples. Pipetting errors are a common source of variability.[1]

Systematic Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more in-depth investigation is required. The following workflow can help pinpoint the root cause of the problem.

G cluster_start cluster_investigation Investigation Steps cluster_diagnosis Diagnosis cluster_resolution Resolution start Start: Low/Inconsistent IS Signal is_solution Check IS Solution (Concentration, Degradation) start->is_solution is_issue IS Solution Issue? is_solution->is_issue sample_prep Review Sample Preparation (Pipetting, Addition) prep_issue Sample Prep Error? sample_prep->prep_issue lc_system Inspect LC System (Leaks, Column, Mobile Phase) lc_issue LC Performance Issue? lc_system->lc_issue ms_system Examine MS System (Source, Calibration) ms_issue MS Performance Issue? ms_system->ms_issue is_issue->sample_prep No remake_is Prepare Fresh IS Solution is_issue->remake_is Yes prep_issue->lc_system No refine_prep Refine/Standardize Sample Prep Protocol prep_issue->refine_prep Yes lc_issue->ms_system No optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) lc_issue->optimize_lc Yes clean_ms Clean/Tune MS ms_issue->clean_ms Yes

Troubleshooting workflow for low or inconsistent internal standard signal.

Question: How can I mitigate matrix effects for Apixaban analysis?

Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • Optimize Chromatography: Adjust the liquid chromatography method to separate Apixaban and its internal standard from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Dilution: If the signal is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Question: What are the optimal mass spectrometry parameters for this compound?

Optimizing mass spectrometry parameters is crucial for achieving a good signal-to-noise ratio. The following table summarizes typical starting parameters for Apixaban and its deuterated internal standard.

ParameterApixabanThis compoundReference(s)
Ionization Mode ESI PositiveESI Positive[3][4]
Precursor Ion (m/z) 460.17463.13[3]
Product Ion (m/z) 199.09202.09[3]
Declustering Potential (DP) 50 V50 V[4]
Collision Energy (CE) 35 V35 V[4]
Spray Voltage 4200 V - 5500 V4200 V - 5500 V[4][5]
Source Temperature 320°C - 550°C320°C - 550°C[4][5]

Note: These are starting points and may require further optimization based on your specific instrument and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common MRM transitions for Apixaban and this compound?

The most commonly used Multiple Reaction Monitoring (MRM) transitions are m/z 460.2 > 443.2 and m/z 460.17 > 199.09 for Apixaban, and m/z 464.2 > 447.4 and m/z 463.13 > 202.09 for this compound.[3][4][6]

Q2: What type of liquid chromatography column is recommended for Apixaban analysis?

A C18 reversed-phase column is frequently used for the separation of Apixaban.[3][7] For example, a Thermo Hypersil Gold C18 column (150 × 2.1 mm, 1.9 µm) has been shown to provide good chromatographic performance.[3]

Q3: What mobile phases are typically used for the analysis of Apixaban?

A common mobile phase composition consists of an aqueous component with an organic modifier. For example, a gradient elution using 2.5 mM ammonium formate (pH 3.0) as mobile phase A and 100% methanol with 0.1% formic acid as mobile phase B has been successfully employed.[3] Isocratic methods using acetonitrile and 0.1% formic acid in water have also been reported.[7]

Q4: How can I improve the peak shape for Apixaban?

Poor peak shape can be caused by several factors. Consider the following to improve peak symmetry:

  • Mobile Phase Additives: The addition of formic acid or ammonium formate to the mobile phase can improve peak shape by controlling the ionization state of the analyte.

  • Column Condition: Ensure the column is not degraded or contaminated. Flushing the column or replacing it if necessary can resolve peak shape issues.

  • Injection Solvent: The composition of the injection solvent should be compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup.

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).

  • Add 450 µL of cold 100% methanol.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

LC-MS/MS Method Parameters

The following is an example of a validated LC-MS/MS method for the quantification of Apixaban.

ParameterSetting
LC System Acquity UPLC
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)
Mobile Phase A 2.5 mM Ammonium Formate (pH 3.0)
Mobile Phase B 100% Methanol with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Xevo TQ-MS Triple Quadrupole
Ionization ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Gradient Elution Program:

Time (min)%A%B
0.04555
0.21585
2.01585
2.14555
3.04555

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

G cluster_workflow LC-MS/MS Analytical Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

A typical workflow for the analysis of Apixaban in biological samples.

G cluster_pathway Factors Influencing Signal-to-Noise Ratio cluster_sample Sample Characteristics cluster_method Analytical Method cluster_instrument Instrumentation sn_ratio Signal-to-Noise Ratio matrix_effects Matrix Effects matrix_effects->sn_ratio analyte_conc Analyte Concentration analyte_conc->sn_ratio sample_cleanup Sample Cleanup sample_cleanup->sn_ratio lc_conditions LC Conditions lc_conditions->sn_ratio ms_parameters MS Parameters ms_parameters->sn_ratio instrument_sensitivity Instrument Sensitivity instrument_sensitivity->sn_ratio instrument_cleanliness Instrument Cleanliness instrument_cleanliness->sn_ratio

Key factors that can impact the signal-to-noise ratio in your analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Apixaban Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to apixaban and its internal standard. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in LC-MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding poor peak shape for apixaban and its internal standard, offering potential causes and solutions.

Question 1: Why am I observing significant peak tailing for both apixaban and its internal standard?

Answer:

Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. For apixaban, a non-ionisable compound, tailing is often related to secondary interactions with the stationary phase or issues with the chromatographic system.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on apixaban, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment: While apixaban is non-ionisable, the pH of the mobile phase can influence the ionization of residual silanols. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress silanol activity.[2]

    • Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

    • Solution 3: Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help saturate the active sites on the stationary phase, though this is less common for neutral compounds.

  • Column Contamination or Degradation: Accumulation of matrix components from plasma samples or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution 1: Column Washing: Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants. For stubborn contamination, a reverse flush might be effective if permitted by the column manufacturer.[3]

    • Solution 2: Guard Column Replacement: If you are using a guard column, replace it as it may be saturated with contaminants.

    • Solution 3: Column Replacement: If washing does not resolve the issue, the analytical column may be degraded and require replacement.[3]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.

    • Solution: Ensure all connections are properly made with minimal tubing length between the injector, column, and detector.

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks Likely System Issue check_all_peaks->all_peaks Yes some_peaks Likely Chemical Interaction check_all_peaks->some_peaks No check_connections Check for dead volume (fittings, tubing) all_peaks->check_connections check_column Column Contamination/Void? check_connections->check_column flush_column Flush or Replace Column check_column->flush_column Yes end_bad Consult Manufacturer check_column->end_bad No end_good Problem Resolved flush_column->end_good check_mobile_phase Mobile Phase pH appropriate? some_peaks->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column_chem Column Chemistry Suitable? check_mobile_phase->check_column_chem Yes adjust_ph->end_good change_column Consider End-Capped or Different Stationary Phase check_column_chem->change_column No check_column_chem->end_bad Yes change_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Question 2: My apixaban peak is fronting, what could be the cause?

Answer:

Peak fronting is less common than tailing but can occur under specific circumstances.

Potential Causes and Solutions:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak shape.

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.

    • Solution: Prepare your samples in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself.

  • Column Temperature Effects: In some cases, low column temperature can lead to poor mass transfer kinetics, which may manifest as peak fronting.

    • Solution: Try increasing the column temperature (e.g., to 30-40 °C) to see if the peak shape improves.

Question 3: I am observing split peaks for apixaban and/or its internal standard. What should I do?

Answer:

Split peaks are often indicative of a problem at the head of the column or an issue with the injection process.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution 1: In-line Filter: Use an in-line filter before the analytical column to capture particulates.

    • Solution 2: Sample Filtration: Ensure all samples are filtered or centrifuged before injection.[4]

    • Solution 3: Column Backflushing: If allowed by the manufacturer, backflushing the column may dislodge the blockage. If this fails, the column may need to be replaced.

  • Column Void or Channeling: A void or channel can form at the head of the column over time, especially if operating at high pressures or outside the recommended pH range.[4]

    • Solution: A column with a void typically needs to be replaced. To prevent this, operate within the column's specified pressure and pH limits.

  • Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or incorrect needle seating, can cause a split injection.

    • Solution: Perform maintenance on the autosampler, including cleaning or replacing the needle and ensuring it is correctly aligned.

Below is a logical diagram for troubleshooting split peaks:

G start Split Peak Observed check_injection Is the injection process consistent? start->check_injection injection_issue Potential Autosampler Issue check_injection->injection_issue No column_issue Likely Column Issue check_injection->column_issue Yes inspect_autosampler Inspect/Clean Injector Needle and Seat injection_issue->inspect_autosampler end_good Problem Resolved inspect_autosampler->end_good check_frit Partially Blocked Frit? column_issue->check_frit backflush_column Backflush Column (if permissible) check_frit->backflush_column Yes check_void Column Void/Channeling? check_frit->check_void No backflush_column->end_good replace_column Replace Column check_void->replace_column Yes end_bad Further Investigation Needed check_void->end_bad No replace_column->end_good

Caption: Troubleshooting workflow for split peaks.

Experimental Protocols and Data

For successful analysis of apixaban, it is crucial to have a robust and well-defined experimental protocol. Below is a summary of typical LC-MS/MS parameters and a detailed example protocol based on published methods.

Table 1: Typical LC-MS/MS Parameters for Apixaban Analysis

ParameterTypical Value/ConditionReference
LC Column C18 (e.g., Thermo Hypersil Gold, Gemini C18)[2][5]
Column Dimensions 50-150 mm length, 2.1-4.6 mm i.d., 1.9-5 µm particle size[2][5][6]
Mobile Phase A 2.5 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.35 - 1.0 mL/min[2][6]
Injection Volume 5 - 10 µL[6]
Column Temperature Ambient or 30-40 °C
Ionization Mode ESI Positive[2]
Internal Standard Apixaban-d3, Apixaban 13CD3, Carbamazepine[2][6][7]
MRM Transitions Apixaban: 460.2 > 443.2; IS (Apixaban 13CD3): 464.2 > 447.4[5][6]
Detailed Example Protocol: UPLC-MS/MS Method for Apixaban in Human Plasma

This protocol is adapted from a validated method for the quantification of apixaban in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature and vortex briefly.

  • To a microcentrifuge tube, add 100 µL of plasma sample.

  • Add 50 µL of internal standard working solution (e.g., apixaban-d3, 1 µg/mL in methanol).

  • Add 450 µL of 100% methanol to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Acquity™ UPLC (Waters)

  • Mass Spectrometer: Xevo TQ-MS Triple Quadrupole (Waters)

  • Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[2]

  • Mobile Phase A: 2.5 mM Ammonium Formate, pH 3.0[2]

  • Mobile Phase B: 100% Methanol with 0.1% Formic Acid[2]

  • Flow Rate: 0.35 mL/min[2]

  • Gradient Program:

    • 0-0.2 min: 45% A

    • 0.2-0.5 min: 15% A

    • 0.5-2.0 min: 15% A

    • 2.0-2.1 min: 45% A

    • 2.1-3.0 min: 45% A

  • Total Run Time: 3.0 minutes[2]

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Apixaban: m/z 460.2 → 443.2

    • Apixaban-d3 (IS): m/z 463.3 → 202.0

Table 2: Example Gradient Timetable

Time (min)Flow Rate (mL/min)%A%B
0.00.354555
0.20.354555
0.50.351585
2.00.351585
2.10.354555
3.00.354555

By following these troubleshooting guides and referencing the provided protocols, researchers can systematically address issues of poor peak shape for apixaban and its internal standard, leading to more accurate and reliable analytical results.

References

optimization of mobile phase for apixaban and Apixaban-13C,d3 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phases used for the separation of apixaban and its isotopic internal standard?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for apixaban analysis. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifiers: Acetonitrile is frequently used, though methanol can also be an option.[1][2] The choice between acetonitrile and methanol can affect selectivity and elution strength.

  • Aqueous Buffers:

    • Phosphate Buffers: Potassium dihydrogen phosphate buffers with a pH adjusted to around 4.0 are commonly employed.[1][2]

    • Formate Buffers: Ammonium formate buffers are also utilized, particularly in LC-MS/MS applications due to their volatility.

    • Acetate Buffers: Acetate buffers have also been reported in some methods.[1]

  • Additives: In some cases, additives like triethylamine (TEA) are used to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[1]

Q2: What type of HPLC column is recommended for apixaban separation?

A2: C18 columns are the standard choice for apixaban separation.[1][2] These columns provide the necessary hydrophobicity to retain and separate apixaban from other matrix components. The specific brand and model of the C18 column can influence selectivity, so it is advisable to screen a few different C18 chemistries during method development if optimal separation is not achieved initially.

Q3: Is isocratic or gradient elution better for this separation?

A3: Both isocratic and gradient elution methods have been successfully developed for apixaban analysis.

  • Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and can be very robust for routine analysis once optimized.

  • Gradient elution , where the proportion of the organic modifier is increased during the run, is often preferred for complex samples or when analyzing apixaban along with its impurities or metabolites. It can help to achieve better peak shapes and shorter run times.[1] For LC-MS/MS analysis, a gradient method is often more suitable.

Q4: Will this compound co-elute with apixaban?

A4: In most reversed-phase HPLC methods, isotopically labeled internal standards like this compound will co-elute or have very similar retention times to the unlabeled analyte. This is generally acceptable for LC-MS/MS applications, as the mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z). The primary goal of the chromatography is to separate apixaban from other interfering components in the sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of apixaban and this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Column Silanols Apixaban, a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[3] To mitigate this, consider the following: - Lowering Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase to a lower value (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing these secondary interactions.[1] - Using an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated. - Adding a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[1]
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation If peak shapes deteriorate over time, the column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column may need to be replaced.
Problem 2: Poor Resolution or Co-elution with Interferences

Possible Causes and Solutions:

Cause Solution
Inadequate Mobile Phase Strength If peaks elute too early and are poorly resolved from the solvent front or other early-eluting interferences, decrease the percentage of the organic modifier in the mobile phase. This will increase retention and improve separation.
Mobile Phase Composition Not Optimized The choice of organic solvent can impact selectivity. If resolution is poor with acetonitrile, try substituting it with methanol, or use a combination of both. Also, fine-tuning the pH of the aqueous buffer can alter the retention and selectivity of ionizable interferences.[1]
Inappropriate Column Chemistry While C18 is standard, not all C18 columns are the same. If resolution is a persistent issue, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.
Gradient Profile Needs Optimization For gradient methods, adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will generally improve the resolution between closely eluting peaks.
Problem 3: Fluctuating Retention Times

Possible Causes and Solutions:

Cause Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the percentage of the organic modifier or the pH of the buffer can lead to shifts in retention time.[4]
Column Temperature Variations The temperature of the column can affect retention times. Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Inadequate Column Equilibration Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.
Pump Malfunction Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning correctly.

Experimental Protocols

Below are examples of chromatographic conditions that have been used for the analysis of apixaban. These can serve as a starting point for method development.

Table 1: Example HPLC and LC-MS/MS Method Parameters for Apixaban Analysis

ParameterMethod 1 (HPLC-UV)[1]Method 2 (HPLC-UV)[2]Method 3 (LC-MS/MS)
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)C18 (e.g., 50-100 mm length, <3 µm)
Mobile Phase A Potassium dihydrogen phosphate buffer (pH 4.5)Phosphate buffer (pH 4.0)0.1% Formic acid in water
Mobile Phase B MethanolAcetonitrile0.1% Formic acid in acetonitrile
Elution Mode GradientIsocratic (50:50 Buffer:ACN)Gradient
Flow Rate 1.0 mL/min1.0 mL/min0.4 - 0.6 mL/min
Column Temp. 30°CAmbient40°C
Injection Vol. 10 µL20 µL5 - 10 µL
Detection UV at 220 nmUV at 278 nmTandem Mass Spectrometry (ESI+)
Internal Std. N/AN/AThis compound

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of apixaban and its internal standard.

MobilePhaseOptimization start Start: Define Separation Goals (Resolution, Peak Shape, Run Time) select_column Select Initial Column (e.g., C18, 100 x 2.1 mm, 1.8 µm) start->select_column initial_mobile_phase Choose Initial Mobile Phase (e.g., A: 0.1% FA in Water, B: 0.1% FA in ACN) select_column->initial_mobile_phase scouting_gradient Perform Scouting Gradient (e.g., 5-95% B in 5 min) initial_mobile_phase->scouting_gradient evaluate_initial Evaluate Initial Results (Retention, Peak Shape) scouting_gradient->evaluate_initial adjust_gradient Adjust Gradient Slope (Steeper for faster elution, Shallower for better resolution) evaluate_initial->adjust_gradient Good Retention, Needs Resolution optimize_ph Optimize Mobile Phase pH (e.g., Test pH 3, 4, 5) evaluate_initial->optimize_ph Poor Peak Shape (Tailing) change_organic Change Organic Modifier (e.g., Try Methanol instead of ACN) evaluate_initial->change_organic Poor Selectivity fine_tune Fine-Tune Isocratic Conditions (if applicable) or Finalize Gradient evaluate_initial->fine_tune Acceptable Separation evaluate_adjustments Evaluate Adjustments adjust_gradient->evaluate_adjustments optimize_ph->evaluate_adjustments change_organic->evaluate_adjustments evaluate_adjustments->adjust_gradient Resolution Still Poor evaluate_adjustments->optimize_ph Still Tailing evaluate_adjustments->fine_tune Improved validate Method Validation fine_tune->validate

Caption: Workflow for mobile phase optimization.

References

Technical Support Center: Analysis of Apixaban-13C,d3 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Apixaban-13C,d3 in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate and reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?

A1: Ion suppression is a type of matrix effect where components of the plasma sample other than the analyte of interest interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound, which is used as an internal standard for the quantification of apixaban, ion suppression can lead to inaccurate measurements of the analyte-to-internal standard ratio, compromising the reliability of the pharmacokinetic data.[1]

Q2: What are the primary causes of ion suppression for this compound in plasma samples?

A2: The most common culprits for ion suppression in plasma samples are phospholipids from cell membranes.[2] Other endogenous matrix components like salts, proteins, and metabolites, as well as co-administered drugs, can also contribute to this effect.[1] These substances can co-elute with this compound from the LC column and compete for ionization in the MS source.[1][2]

Q3: How does the choice of sample preparation technique impact ion suppression?

A3: Sample preparation is a critical step in minimizing ion suppression.[1] The goal is to remove interfering matrix components while efficiently recovering the analyte. Different techniques offer varying degrees of sample cleanup. While simple methods like Protein Precipitation (PPT) are fast, they are less effective at removing phospholipids.[2] More rigorous methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide cleaner extracts and significantly reduce ion suppression.[3]

Q4: Can chromatographic conditions be optimized to reduce ion suppression?

A4: Yes, optimizing chromatographic separation is a key strategy. By achieving better separation between this compound and co-eluting matrix components, the competition for ionization in the MS source can be minimized.[1] This can be accomplished by adjusting the mobile phase composition, gradient profile, and flow rate, or by selecting a different type of LC column (e.g., reversed-phase C18, HILIC).[4]

Troubleshooting Guide

This guide addresses common issues related to ion suppression of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Evaluate your sample preparation method. If using Protein Precipitation, consider switching to a more effective technique like Liquid-Liquid Extraction or Solid-Phase Extraction to better remove phospholipids.[2] 2. Optimize chromatography. Adjust the mobile phase gradient to better separate this compound from the region where phospholipids typically elute.[1] 3. Perform a post-column infusion experiment. This will help identify the regions of ion suppression in your chromatogram and guide further method development.
Poor Analyte Recovery 1. Re-evaluate extraction parameters. For LLE, experiment with different organic solvents. For SPE, ensure the chosen sorbent and elution solvent are optimal for apixaban. 2. Check for analyte stability. Ensure that this compound is stable throughout the sample preparation and analysis process.[5]
Suboptimal Mass Spectrometer Settings 1. Optimize source parameters. Adjust settings such as ion spray voltage, gas flows, and temperature to ensure efficient ionization of this compound.[5] 2. Confirm MRM transitions. Verify that you are using the correct precursor and product ion m/z values for this compound (e.g., 464.2 > 447.4 m/z).[5][6][7]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to extract apixaban and its internal standard from plasma.

Protocol 1: Protein Precipitation (PPT)

This is a rapid but less clean method suitable for initial screening.

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Add 450 µL of cold methanol to precipitate the proteins.[4]

  • Vortex the mixture for 5 minutes.[4]

  • Centrifuge at 13,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample extract compared to PPT.

  • To a known volume of plasma, add the internal standard (this compound).

  • Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex thoroughly to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer containing the analyte and internal standard to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is highly effective at removing phospholipids.

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove salts and other polar interferences.

  • Wash with a stronger solvent (e.g., methanol) to elute phospholipids.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques in the analysis of apixaban, which provides a strong indication of the expected performance for its stable isotope-labeled internal standard.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Residual Phospholipids Reference
Protein Precipitation (PPT)~90%HighHigh[2]
PPT with Phospholipid Removal>80%ReducedLow[2]
Liquid-Liquid Extraction (LLE)>98%LowNot specified[5][6][7]
Supported Liquid Extraction (SLE)>85%ModerateModerate
Solid-Phase Extraction (SPE)>75% (MCX)LowLow

Visualizations

Caption: Overview of sample preparation workflows.

Troubleshooting_Flow Start Low/Inconsistent IS Signal Check_Recovery Is Analyte Recovery > 85%? Start->Check_Recovery Check_Matrix_Effect Significant Ion Suppression? Check_Recovery->Check_Matrix_Effect Yes Optimize_SPE_LLE Optimize Extraction (Solvents, Sorbent) Check_Recovery->Optimize_SPE_LLE No Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Matrix_Effect->Optimize_Chroma Yes Check_MS Review MS Settings (Source, MRM) Check_Matrix_Effect->Check_MS No Optimize_SPE_LLE->Check_Recovery Improve_Cleanup Implement/Optimize SPE or LLE Improve_Cleanup->Optimize_Chroma End Problem Resolved Optimize_Chroma->End Check_MS->End

References

dealing with variability in Apixaban-13C,d3 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Apixaban-13C,d3 internal standard (IS) response during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a stable isotope-labeled (SIL) internal standard, and why is this compound considered a good choice for quantifying Apixaban?

A stable isotope-labeled (SIL) internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N).[1] this compound is considered an ideal internal standard for the quantification of apixaban because it is chemically identical to the analyte.[2][3] This structural identity ensures that it co-elutes with apixaban and experiences similar extraction recovery and matrix effects during LC-MS/MS analysis, thus providing accurate correction for variations in the analytical process.[4][5][6]

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the internal standard response can arise from several factors throughout the analytical workflow.[1][7] These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistent pipetting, incomplete mixing of the IS with the sample, or variability in extraction efficiency can lead to fluctuations in the IS response.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the IS in the mass spectrometer source, leading to inconsistent responses between samples.[4]

  • Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the mass spectrometer source conditions, or system contamination, can cause drift or random variations in the IS signal.[1][8]

  • Internal Standard Stability: Degradation of the this compound in the stock solution or in the biological matrix during sample preparation can result in a decreased response.[1]

  • Isotopic Purity and Stability: While ¹³C and ¹⁵N labels are generally stable, deuterium (d3) labels can sometimes undergo back-exchange with protons from the solvent, although this is less common for labels on carbon atoms.[2] It's crucial that the labeled internal standard is free of unlabeled species to avoid interference.[2]

Q3: What is an acceptable level of variability for the this compound internal standard response in a bioanalytical run?

While consistent internal standard responses are ideal, some variability is expected.[1] A common practice in regulated bioanalysis is to set acceptance criteria for the IS response. For instance, an IS response that is <50% and >150% of the mean IS response for the batch may be flagged for investigation.[1] However, it is important to evaluate the impact of any variability on the accuracy of the analyte quantification. If the IS response variability tracks with that of the calibration standards and quality controls (QCs), it may not negatively affect the results.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Peak Areas Across an Analytical Run

A common problem encountered is a gradual increase or decrease in the this compound peak area throughout an analytical batch, or erratic, unpredictable responses.

Troubleshooting Workflow:

A Inconsistent IS Response Observed B Review System Suitability Test (SST) A->B C SST Passed? B->C D Investigate LC-MS System C->D No E Review Sample Preparation Records C->E Yes J Problem Persists D->J F Inconsistencies Found? E->F G Re-prepare a Subset of Samples F->G Yes I Investigate Matrix Effects F->I No H Problem Resolved? G->H H->J No L Document Findings and Corrective Actions H->L Yes I->J K Contact Technical Support J->K

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Step-by-Step Guide:

  • Review System Suitability: Before analyzing samples, a system suitability test (SST) should be performed to ensure the LC-MS/MS system is performing optimally. If the SST fails, investigate the instrument.

  • Investigate LC-MS System:

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Autosampler Check: Ensure the injection needle is not clogged and there are no air bubbles in the syringe.

    • Column Performance: Evaluate peak shape and retention time. A deteriorating column can lead to poor chromatography and inconsistent responses.

    • Mass Spectrometer Source: Clean the ion source as it can become contaminated over time, leading to signal suppression.

  • Review Sample Preparation Records: Carefully examine the sample preparation logs for any deviations from the standard operating procedure (SOP). Look for inconsistencies in reagent additions, incubation times, or extraction procedures.

  • Re-prepare a Subset of Samples: If inconsistencies are suspected, re-prepare a few of the affected samples along with fresh calibration standards and QCs to see if the issue is reproducible.

  • Investigate Matrix Effects: Matrix effects can cause significant variability.

    • Post-column Infusion Experiment: This experiment can help identify if co-eluting matrix components are suppressing or enhancing the IS signal.

    • Evaluate Different Extraction Methods: If matrix effects are significant, consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.

Issue 2: Low Internal Standard Response in All Samples

A consistently low response for this compound across the entire batch can indicate a problem with the internal standard solution itself or a systematic error in sample preparation.

Troubleshooting Workflow:

A Low IS Response in All Samples B Check IS Stock and Working Solutions A->B C Prepare Fresh IS Solutions B->C D Re-analyze a Few Samples with Fresh IS C->D E Response Improved? D->E F Review Sample Preparation Procedure E->F No J Problem Resolved E->J Yes G Error in Procedure? F->G H Correct Procedure and Re-prepare G->H Yes I Check Instrument Sensitivity G->I No H->J K Problem Persists I->K L Contact Technical Support K->L

Caption: Troubleshooting workflow for consistently low internal standard response.

Step-by-Step Guide:

  • Check Internal Standard Solutions:

    • Concentration Verification: Double-check the calculations used to prepare the stock and working solutions of this compound.

    • Stability: Ensure the solutions have been stored correctly and are within their expiration date. This compound is generally stable when stored at -20°C.[9][10]

    • Prepare Fresh Solutions: If there is any doubt about the integrity of the existing solutions, prepare fresh stock and working solutions from a reliable source.

  • Review Sample Preparation Procedure:

    • Pipetting Volumes: Verify that the correct volume of the IS working solution was added to each sample. Use calibrated pipettes.

    • Extraction Efficiency: A consistently low extraction recovery will result in a low IS response. Evaluate the efficiency of your chosen extraction method.

  • Check Instrument Sensitivity:

    • Direct Infusion: Infuse a known concentration of the this compound solution directly into the mass spectrometer to confirm that the instrument is tuned correctly and has adequate sensitivity for the compound.

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment of this compound in Matrix

Objective: To determine the stability of this compound in the biological matrix at room temperature for the duration of a typical sample preparation workflow.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Calibrated pipettes

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Prepare a spiked matrix sample by adding a known concentration of this compound working solution to the blank biological matrix.

  • Vortex the spiked matrix thoroughly to ensure homogeneity.

  • Immediately process an aliquot of the spiked matrix (T=0) according to your established sample preparation method and analyze it by LC-MS/MS.

  • Leave the remaining spiked matrix at room temperature.

  • At predetermined time points (e.g., 1, 2, 4, and 6 hours), take aliquots of the spiked matrix, process them, and analyze by LC-MS/MS.

  • Calculate the percentage difference in the IS peak area at each time point relative to the T=0 sample.

Acceptance Criteria: The mean peak area at each time point should be within ±15% of the mean peak area at T=0.

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking

Objective: To assess the degree of ion suppression or enhancement on the this compound signal caused by the sample matrix.

Materials:

  • Blank biological matrix from at least six different sources

  • This compound working solution

  • Mobile phase

  • LC-MS/MS system

Procedure:

  • Set A: Prepare a set of samples by spiking the this compound working solution into the mobile phase.

  • Set B: Extract blank biological matrix from the different sources using your established sample preparation method. After the final extraction step, spike the extracts with the same concentration of this compound as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each source:

    • MF = (Peak Area in the presence of matrix (Set B)) / (Peak Area in the absence of matrix (Set A))

Data Interpretation:

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The coefficient of variation (%CV) of the matrix factors across the different sources should ideally be ≤15%.

Quantitative Data Summary

ParameterTypical Acceptance CriteriaPotential Impact of Deviation
Internal Standard Response Variation Within 50-150% of the mean response of the batch[1]High variability can indicate issues with sample preparation, matrix effects, or instrument performance, potentially compromising data accuracy.[11]
Bench-Top Stability ±15% deviation from T=0 responseDegradation of the internal standard can lead to inaccurate quantification.[1]
Matrix Factor %CV ≤15%High variability in matrix effects across different samples can lead to poor precision and accuracy.
Extraction Recovery %CV ≤15%Inconsistent recovery can contribute to variability in the internal standard response.

By following these troubleshooting guides and experimental protocols, researchers can systematically identify and address the root causes of variability in their this compound internal standard response, leading to more robust and reliable bioanalytical data.

References

addressing carryover issues in apixaban bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues encountered during the bioanalysis of apixaban.

Troubleshooting Guides

Question: I am observing significant carryover of apixaban in my blank injections after running a high concentration sample. What are the initial steps to resolve this?

Answer:

Initial troubleshooting should focus on the autosampler wash and column equilibration, as these are common sources of carryover.

Recommended Initial Actions:

  • Optimize Autosampler Wash: The composition of the wash solution is critical for effectively removing apixaban residues from the needle and injection port.

  • Increase Column Equilibration Time: Ensure that the column is adequately flushed with the initial mobile phase conditions to remove any residual apixaban from the previous injection.

Experimental Protocol: Initial Carryover Assessment

  • Inject a high concentration apixaban standard (e.g., the upper limit of quantification, ULOQ).

  • Inject a series of at least three blank samples (matrix without analyte).

  • Analyze the chromatograms of the blank injections for the presence of an apixaban peak.

  • The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area of LLOQ) * 100. The acceptance criterion is typically less than 20% of the lower limit of quantification (LLOQ) peak area.[1]

Question: My initial troubleshooting steps were not sufficient to eliminate carryover. What advanced strategies can I employ?

Answer:

If basic steps fail, a more systematic approach is needed to identify and eliminate the source of the carryover. This involves using stronger wash solutions and systematically isolating different components of the LC-MS/MS system.

Advanced Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting persistent carryover issues.

Carryover_Troubleshooting_Workflow start Persistent Apixaban Carryover Detected wash_solution Implement Stronger Autosampler Wash Solution (Refer to Table 1) start->wash_solution evaluate_wash Evaluate Carryover wash_solution->evaluate_wash isolate_autosampler Isolate Autosampler: Replace column with a union and inject blank evaluate_wash->isolate_autosampler Carryover Persists end Carryover Resolved evaluate_wash->end Resolved evaluate_autosampler Carryover Present? isolate_autosampler->evaluate_autosampler troubleshoot_autosampler Troubleshoot Autosampler: - Clean/replace needle, seat, and loop - Check for worn rotor seals evaluate_autosampler->troubleshoot_autosampler Yes isolate_column Isolate Column: Install a new or thoroughly cleaned column evaluate_autosampler->isolate_column No troubleshoot_autosampler->evaluate_wash evaluate_column Evaluate Carryover isolate_column->evaluate_column contamination_check Consider System Contamination: - Check mobile phase, solvents, and blank matrix isolate_column->contamination_check Carryover Persists with New Column troubleshoot_column Troubleshoot Column: - Implement extensive column washing - Replace column if necessary evaluate_column->troubleshoot_column Carryover Persists evaluate_column->end Resolved troubleshoot_column->evaluate_wash contamination_check->end

Caption: Systematic workflow for troubleshooting persistent apixaban carryover.

Table 1: Recommended Autosampler Wash Solutions for Apixaban Bioanalysis

Wash Solution CompositionTypeRationale
Acetonitrile:Water (70:30, v/v)StandardA common starting point for reversed-phase methods.[2]
Methanol:Acetonitrile:2-Propanol:Water:Formic Acid (25:25:25:23:2, v/v/v/v/v)StrongA strong, multi-component organic wash solution designed to remove stubborn residues.[1]
Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)Method-SpecificUsing the strong elution solvent of the gradient can be effective.
IsopropanolStrong OrganicExcellent at dissolving a wide range of organic compounds.

Experimental Protocol: Isolating the Source of Carryover

  • Autosampler Isolation:

    • Disconnect the analytical column and replace it with a zero-dead-volume union.

    • Inject a high concentration standard followed by a blank.

    • If carryover is still observed, the source is likely the autosampler (needle, injection valve, rotor seal).

  • Column Isolation:

    • If the autosampler is ruled out, the column is the next likely source.

    • Replace the suspect column with a new or thoroughly cleaned column of the same type.

    • Repeat the carryover experiment. If the carryover is resolved, the original column was the source.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptance criterion for apixaban carryover?

A1: The generally accepted limit for carryover in bioanalytical methods is that the peak in a blank injection following a high concentration standard should be no more than 20% of the peak area of the Lower Limit of Quantification (LLOQ).[1]

Q2: Can the sample preparation method influence carryover?

A2: Yes, the cleanliness of the extracted sample can impact carryover. While simpler methods like protein precipitation (PP) are common for apixaban, they may result in less clean extracts compared to solid-phase extraction (SPE).[3][4] A cleaner sample can lead to less residue buildup in the LC system.

Q3: How does the mobile phase composition affect apixaban carryover?

A3: The mobile phase, particularly the organic solvent and additives, plays a role in preventing and removing carryover. Using a mobile phase with sufficient elution strength (e.g., a higher percentage of acetonitrile or methanol in the gradient) and appropriate additives (e.g., formic acid to aid in protonation and improve peak shape) can help minimize carryover from the column. Some studies have successfully used mobile phases consisting of ammonium formate and methanol with formic acid.[4]

Q4: I've tried multiple wash solutions and the carryover is still present. What else could be the cause?

A4: If extensive troubleshooting of the autosampler and column does not resolve the issue, consider the possibility of system-wide contamination. This can include contaminated mobile phase solvents, reconstitution solvents, or even the blank matrix itself. Prepare fresh mobile phases and use a new source of blank matrix to test this possibility. Worn instrument components like rotor seals and stators can also be a source of persistent carryover.[5]

Q5: What is the logical relationship between identifying and resolving carryover?

A5: The logical process involves a stepwise isolation of potential sources, followed by targeted corrective actions.

Logical_Relationship start Observe Carryover hypothesis1 Hypothesis: Autosampler is the source start->hypothesis1 test1 Test: Isolate autosampler (union) hypothesis1->test1 action1 Action: Clean/replace autosampler parts test1->action1 Carryover Confirmed hypothesis2 Hypothesis: Column is the source test1->hypothesis2 No Carryover resolved Carryover Resolved action1->resolved test2 Test: Replace column hypothesis2->test2 action2 Action: Thoroughly wash or replace column test2->action2 Carryover Confirmed hypothesis3 Hypothesis: System contamination test2->hypothesis3 No Carryover action2->resolved test3 Test: Prepare fresh solvents/matrix hypothesis3->test3 action3 Action: Use fresh reagents test3->action3 action3->resolved

Caption: Logical flow from hypothesis to resolution for carryover issues.

Table 2: Summary of Quantitative Carryover Data for Apixaban from a Published Study

AnalyteHigh Concentration StandardLLOQCarryover (%)Reference
Apixaban1600 nmol/L5 nmol/L14%[1]

This table provides an example of a reported carryover value for apixaban, which was within the acceptable 20% of the LLOQ criterion.[1]

References

Technical Support Center: Optimizing MS/MS Parameters for Apixaban-13C,d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS/MS analysis of Apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Apixaban and this compound?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. The most commonly reported precursor ion for Apixaban corresponds to its protonated molecule [M+H]+. For this compound, the precursor ion will have a mass shift corresponding to the number of heavy isotopes. The product ions are generated by fragmentation of the precursor ion in the collision cell.

Based on published literature, the following MRM transitions are recommended.[1][2][3] It is important to note that the optimal transitions may vary slightly depending on the specific mass spectrometer used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Apixaban460.2443.2Positive
Apixaban460.17199.09Positive
Apixaban460.2417.2Positive
This compound464.2447.4Positive
Apixaban-d3463.13202.09Positive

Q2: How should I optimize the collision energy (CE) and declustering potential (DP) for Apixaban and its internal standard?

A2: Collision energy and declustering potential are instrument-dependent parameters that significantly impact sensitivity. While published methods provide starting points, empirical optimization is essential for achieving the best performance on your specific LC-MS/MS system.

Experimental Protocol: Optimization of MS/MS Parameters

  • Solution Preparation: Prepare a standard solution of Apixaban and this compound (e.g., 100 ng/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Selection: In the MS1 scan mode, identify the protonated molecular ion ([M+H]+) for both Apixaban (m/z ~460.2) and this compound (m/z ~464.2).

  • Product Ion Scan: Select the precursor ion for Apixaban and perform a product ion scan to identify the most abundant and stable fragment ions. Repeat this for this compound.

  • MRM Optimization:

    • Collision Energy (CE): For each selected MRM transition, perform a CE ramp experiment. Infuse the standard solution and acquire data while the CE is varied over a range (e.g., 10-60 eV). Plot the signal intensity against the CE to determine the optimal value that yields the highest intensity for each product ion.

    • Declustering Potential (DP): After setting the optimal CE, vary the DP over a suitable range (e.g., 20-150 V) and monitor the signal intensity of the precursor ion. The optimal DP will maximize the precursor ion signal without causing in-source fragmentation.

  • Verification: Once the optimal CE and DP values are determined, confirm the sensitivity and stability of the MRM transitions by injecting a series of dilutions of the standard solution.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of Apixaban.

Problem 1: Low Sensitivity or Poor Signal Intensity

Potential Cause Troubleshooting Step
Suboptimal MS/MS Parameters Re-optimize collision energy and declustering potential using the direct infusion method described in the FAQs.
Matrix Effects The presence of endogenous components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte.[1] Consider the following:Improve Sample Preparation: Switch to a more rigorous sample preparation technique. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.Chromatographic Separation: Ensure adequate chromatographic separation of Apixaban from co-eluting matrix components. Adjust the gradient or mobile phase composition.Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Apixaban is typically analyzed in positive ion mode.[4][5]
Poor Sample Recovery Evaluate the efficiency of your sample extraction method. Perform recovery experiments by comparing the signal of a sample spiked before extraction to a sample spiked after extraction.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause Troubleshooting Step
Column Overload Inject a lower concentration of the sample.
Incompatible Mobile Phase Ensure the pH of the mobile phase is appropriate for Apixaban. The addition of a small amount of formic acid (0.1%) to the mobile phase is common practice to improve peak shape for basic compounds like Apixaban.
Column Degradation The analytical column may be degraded or contaminated. Flush the column with a strong solvent, or if the problem persists, replace the column.
Secondary Interactions Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or a different stationary phase.

Problem 3: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a strong solvent.
Endogenous Interferences As with matrix effects, improve sample preparation and chromatographic separation to resolve Apixaban from interfering compounds.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is rapid and straightforward but may result in less clean extracts compared to other techniques.[5]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).

  • Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300-400 µL).[5][6]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water). This step helps to concentrate the analyte and exchange the solvent.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides cleaner extracts and can be automated for high-throughput analysis.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elution: Elute Apixaban and the internal standard using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike Internal Standard (this compound) plasma->is_spike extraction Extraction (PPT, SPE, or LLE) is_spike->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the quantitative analysis of Apixaban in plasma.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS/MS Parameters (CE, DP, Source) start->check_ms Yes issue_resolved Issue Resolved start->issue_resolved No matrix_effect Matrix Effects Suspected? check_ms->matrix_effect improve_prep Improve Sample Prep (SPE, LLE) improve_prep->issue_resolved check_chrom Optimize Chromatography check_chrom->issue_resolved matrix_effect->improve_prep Yes poor_recovery Poor Recovery? matrix_effect->poor_recovery No poor_recovery->improve_prep Yes poor_recovery->check_chrom No

Caption: A logical troubleshooting guide for low signal intensity in Apixaban analysis.

References

impact of different anticoagulants on apixaban quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apixaban. It addresses common issues encountered during the quantification of apixaban, particularly concerning the impact of other anticoagulants.

Frequently Asked Questions (FAQs)

Q1: My anti-Xa assay results for apixaban seem inaccurate when the patient was previously on heparin. Why is this happening and what can I do?

A1: Concurrent or recent use of unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) can significantly interfere with anti-Xa assays calibrated for apixaban.[1][2][3][4] Both heparin and apixaban inhibit Factor Xa, and most anti-Xa assays cannot distinguish between the two, leading to falsely elevated results. This can create challenges in accurately assessing the anticoagulant effect of apixaban and in managing the transition between these drugs.[3][4]

Troubleshooting Steps:

  • Establish a Baseline: Before initiating heparin in a patient taking apixaban, obtain a baseline anti-Xa level to understand the residual effect of apixaban.[1][2]

  • Alternative Assays: Consider using alternative assays that are less affected by heparin, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying apixaban directly.[5] However, LC-MS/MS is not always readily available in clinical settings.

  • Heparinase Treatment: A novel laboratory method involves treating the plasma sample with heparinase to eliminate the interference from heparin before performing the anti-Xa assay. This allows for a more accurate measurement of the heparin level in patients who have also taken apixaban.[4]

  • Time-Delayed Sampling: Whenever possible, draw blood samples for apixaban measurement when the effect of heparin has diminished. However, the timing can be complex and depends on the type of heparin used.

Q2: Can I use a standard heparin-calibrated anti-Xa assay to measure apixaban concentrations in an emergency?

A2: While specific anti-Xa assays calibrated for apixaban are recommended for accurate quantification, some studies suggest that heparin-calibrated anti-Xa assays can be used to estimate the presence and approximate concentration of apixaban, especially in urgent situations where a specific assay is unavailable.[6][7][8][9][10] There is a strong linear correlation between the results of heparin-calibrated anti-Xa assays and actual apixaban concentrations.[6][7][8] However, it is crucial to understand the limitations and potential for inaccuracy. The results should be interpreted with caution and, if possible, confirmed with a specific assay or LC-MS/MS.[5]

Q3: How do other Direct Oral Anticoagulants (DOACs) like rivaroxaban or edoxaban affect apixaban quantification?

A3: Rivaroxaban and edoxaban are also direct Factor Xa inhibitors and will interfere with anti-Xa assays intended for apixaban, leading to cumulative and falsely elevated readings.[11][12][13] It is not possible to distinguish between these agents using a standard anti-Xa assay. If a patient is taking more than one anti-Xa DOAC, the assay result will reflect the total anti-Xa activity and not the level of a specific drug.[14] Dabigatran, a direct thrombin inhibitor, does not directly interfere with anti-Xa assays but can influence global coagulation tests.[15][16][17] The concurrent use of multiple DOACs is contraindicated due to the high risk of bleeding.[18]

Troubleshooting Steps:

  • Accurate Medication History: A precise record of all anticoagulants the patient is taking is essential for interpreting assay results.

  • Specific Assays: If quantification of a specific DOAC is necessary, LC-MS/MS is the most reliable method to differentiate between them.[19]

Q4: My prothrombin time (PT) and activated partial thromboplastin time (aPTT) results are prolonged in a patient on apixaban. Can I use these tests to quantify the drug's effect?

A4: While apixaban can prolong PT and aPTT, these tests are not reliable for quantifying its anticoagulant effect.[13][20][21] The degree of prolongation is variable among patients and depends on the specific reagents used in the assay.[11][13] Therefore, PT and aPTT are not recommended for routine monitoring of apixaban therapy.[20] A marked prolongation, however, might indicate excessive anticoagulation and an increased risk of bleeding.[20]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly high apixaban levels from anti-Xa assay Concurrent use of other Factor Xa inhibitors (e.g., rivaroxaban, heparin).[1][3][11]Review patient's medication history. Use LC-MS/MS for specific quantification if necessary. Consider heparinase treatment of the sample if heparin interference is suspected.[4]
Inconsistent apixaban measurements between different labs Use of different anti-Xa assay calibrators (apixaban-specific vs. heparin).[7][8]Ensure the same type of calibrated assay is used for serial measurements. Note the calibrator used when reporting results.
Prolonged PT/aPTT in an apixaban-treated patient Expected pharmacological effect of apixaban.Do not use PT/aPTT for routine apixaban monitoring.[13][20] Use a calibrated anti-Xa assay or LC-MS/MS for accurate quantification.
Difficulty in monitoring apixaban during transition to/from UFH Interference of UFH with the anti-Xa assay for apixaban.[1][2]Obtain a baseline anti-Xa level before starting UFH.[1] Use a specialized assay like a heparinase-treated sample or monitor with aPTT for heparin effect, being mindful of potential apixaban influence.[4]

Quantitative Data Summary

Table 1: Impact of Other DOACs on Coagulation Assays

AnticoagulantEffect on PTEffect on aPTTSensitivity of Anti-Xa Assay
Apixaban Less sensitive compared to rivaroxaban and edoxaban.[11][13]Less sensitive compared to rivaroxaban and edoxaban.[11][13]High sensitivity with specific calibrators.[22]
Rivaroxaban More sensitive than apixaban.[11][13]More sensitive than apixaban.[11][13]High sensitivity with specific or heparin calibrators.[7]
Edoxaban More sensitive than apixaban.[11][13]More sensitive than apixaban.[11][13]High sensitivity.[11]
Dabigatran Variable prolongation.[16][17]Significant prolongation.[16][17]No direct effect on anti-Xa assays.

Table 2: Expected Peak and Trough Anti-Xa Levels for Apixaban (5 mg twice daily)

ParameterAnti-Xa Level (ng/mL)
Peak (3-4 hours post-dose) 102 - 155[23]
Trough (immediately before next dose) Varies, can be up to 150 ng/mL for low dose[20]

Note: These ranges are based on pharmacokinetic studies and are not to be interpreted as therapeutic targets. Individual patient results may vary.[14]

Experimental Protocols

1. Chromogenic Anti-Xa Assay for Apixaban Quantification

This automated assay measures the concentration of direct Factor Xa inhibitors in citrated plasma.

  • Principle: The assay is based on the neutralization of a known amount of Factor Xa by apixaban in the patient sample. The residual Factor Xa then cleaves a synthetic chromogenic substrate, releasing a colored compound (paranitroaniline - pNA). The color intensity is measured kinetically at 405 nm and is inversely proportional to the apixaban concentration in the sample.[22]

  • Methodology:

    • Patient plasma is centrifuged to be platelet-poor.

    • The plasma is incubated with a known excess of Factor Xa. Apixaban in the plasma will bind to and inhibit Factor Xa.

    • A chromogenic substrate specific for Factor Xa is added.

    • The residual, uninhibited Factor Xa cleaves the substrate, releasing pNA.

    • The rate of pNA release is measured spectrophotometrically at 405 nm.

    • The apixaban concentration is determined by comparing the result to a standard curve generated using apixaban calibrators.[22]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the direct quantification of apixaban.

  • Principle: UPLC separates apixaban from other components in the plasma sample based on its physicochemical properties. The separated apixaban is then ionized and detected by a mass spectrometer, which identifies and quantifies the drug based on its unique mass-to-charge ratio.

  • Methodology:

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins.

    • Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a suitable column (e.g., Thermo Hypersil GOLD). A gradient elution with a mobile phase (e.g., ammonium formate and methanol with formic acid) is used to separate apixaban.[5]

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in the positive mode. The instrument is set to monitor for specific precursor and product ion transitions for apixaban to ensure specificity and sensitivity.[5]

    • Quantification: The concentration of apixaban in the sample is determined by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve prepared with known concentrations of apixaban.[5]

Visualizations

Apixaban_Quantification_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_antiXa Anti-Xa Assay cluster_lcms LC-MS/MS cluster_postanalytical Post-analytical Phase cluster_interference Potential Interferences Patient Patient on Apixaban BloodSample Citrated Blood Sample Patient->BloodSample Centrifugation Centrifugation BloodSample->Centrifugation Plasma Platelet-Poor Plasma Centrifugation->Plasma AntiXa_Incubation Incubate with Factor Xa Plasma->AntiXa_Incubation LCMS_Extraction Sample Extraction Plasma->LCMS_Extraction AntiXa_Substrate Add Chromogenic Substrate AntiXa_Incubation->AntiXa_Substrate AntiXa_Readout Measure Absorbance (405 nm) AntiXa_Substrate->AntiXa_Readout Calculation Calculate Concentration vs. Calibrators AntiXa_Readout->Calculation LCMS_Separation UPLC Separation LCMS_Extraction->LCMS_Separation LCMS_Detection MS/MS Detection LCMS_Separation->LCMS_Detection LCMS_Detection->Calculation Result Apixaban Concentration Calculation->Result Heparin Heparin Heparin->AntiXa_Incubation Rivaroxaban Rivaroxaban Rivaroxaban->AntiXa_Incubation Edoxaban Edoxaban Edoxaban->AntiXa_Incubation Troubleshooting_Logic Start Inaccurate Apixaban Anti-Xa Result CheckMeds Review Patient's Medication History Start->CheckMeds IsHeparin Concurrent Heparin? CheckMeds->IsHeparin IsDOAC Concurrent Anti-Xa DOAC? IsHeparin->IsDOAC No ActionHeparin Consider Heparinase Treatment or Baseline Anti-Xa Level IsHeparin->ActionHeparin Yes ActionDOAC Use LC-MS/MS for Specific Quantification IsDOAC->ActionDOAC Yes NoInterference Investigate other pre-analytical or analytical errors IsDOAC->NoInterference No End Accurate Result ActionHeparin->End ActionDOAC->End NoInterference->End

References

reducing analytical variability in apixaban assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in apixaban assays.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying apixaban concentration in plasma?

The most reliable and accurate method for quantifying apixaban is a chromogenic anti-Xa assay that has been specifically calibrated for apixaban.[1][2][3] Standard coagulation tests such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are not recommended for determining apixaban concentration due to their limited sensitivity and high variability.[1][3][4] While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is highly accurate, it is not as widely available for routine clinical testing.[2][4]

Q2: Can I use a heparin-calibrated anti-Xa assay to measure apixaban?

While an anti-Xa assay calibrated for low-molecular-weight heparin (LMWH) can detect the presence of apixaban, it cannot provide an accurate quantification of the drug concentration.[3][5] If a specific apixaban-calibrated assay is unavailable, an LMWH-calibrated assay can be used to exclude clinically relevant apixaban levels, but for quantitative measurement, a drug-specific assay is necessary.[3][5]

Q3: What are the expected therapeutic ranges for apixaban?

Expected peak and trough plasma concentrations of apixaban can vary based on the dosage and indication. The following table summarizes typical on-therapy ranges.

Dosage RegimenIndicationTrough Levels (ng/mL)Peak Levels (ng/mL)
5 mg twice dailyStroke prevention in nonvalvular atrial fibrillation41-23091-321[2][6]
2.5 mg twice dailyStroke prevention in nonvalvular atrial fibrillation (reduced dose)34-16269-221[6]
10 mg twice dailyTreatment of DVT and PE (first 7 days)41-335111-572[6]
5 mg twice dailyTreatment of DVT and PE22-17759-302[6]
2.5 mg twice dailyPrevention of recurrent VTE11-9030-153[6]
2.5 mg twice dailyPrevention of VTE following hip or knee replacement23-10941-146[6]

Q4: When should blood samples be collected for peak and trough level determination?

For accurate assessment of apixaban levels:

  • Peak levels: Blood samples should be drawn 3 to 4 hours after the apixaban dose is administered.[6]

  • Trough levels: Samples should be collected immediately before the next scheduled dose.[6]

It is critical to document the time of the last dose relative to the blood draw.[3]

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my apixaban anti-Xa assay.

Potential CauseTroubleshooting Step
Inter-assay variability Different instrument-reagent combinations can produce varying results.[7][8] Ensure consistent use of the same assay kit and instrument for a given study.
Pre-analytical errors Improper sample collection, processing, or storage can significantly impact results.[9] Review and standardize all pre-analytical procedures.
Incorrect calibrators Using calibrators not specific to apixaban will lead to inaccurate quantification.[6] Always use apixaban-specific calibrators and controls.
Presence of interfering substances Concomitant use of other anticoagulants, such as heparin, can falsely elevate apixaban levels.[10][11] Review patient medication history and consider the timing of sample collection. Some assays contain heparin neutralizers to mitigate this interference.[11]

Issue 2: My results show a poor correlation with the expected clinical outcome.

Potential CauseTroubleshooting Step
Patient-specific factors Age, gender, race, and underlying health conditions can influence drug metabolism and assay results.[9] Consider these variables when interpreting results.
Incorrect timing of sample collection Drawing blood at inconsistent times relative to the last dose will lead to misleading peak or trough level measurements.[3] Strictly adhere to recommended collection times for peak and trough analysis.
Assay sensitivity The sensitivity of anti-Xa assays can vary between different commercial kits.[12] Ensure the assay used has the appropriate dynamic range for the expected apixaban concentrations.

Experimental Protocols

1. Chromogenic Anti-Xa Assay for Apixaban Quantification

This protocol provides a general methodology for a chromogenic anti-Xa assay. Specific details may vary based on the commercial kit and instrument used.

  • Principle: The assay measures the residual amount of Factor Xa (FXa) that has not been inhibited by apixaban in the plasma sample. This residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the apixaban concentration.[13]

  • Sample Preparation:

    • Collect whole blood in a tube containing 3.2% (0.109 M) sodium citrate.

    • Centrifuge at 2500g for 20 minutes to obtain platelet-poor plasma.[13]

    • Samples can be tested immediately or snap-frozen and stored at -20°C or lower.[13]

  • Assay Procedure:

    • Prepare a calibration curve using apixaban-specific calibrators.

    • Dilute patient plasma samples as required by the assay protocol.

    • Add a known amount of excess FXa to the diluted plasma. Apixaban in the sample will inhibit a portion of this FXa.

    • Add a chromogenic substrate specific for FXa.

    • The residual, uninhibited FXa will cleave the substrate, leading to a color change.

    • Measure the rate of color change (OD/min) at 405 nm using a spectrophotometer or automated coagulation analyzer.[12]

  • Data Analysis:

    • Plot the OD/min against the apixaban concentrations of the calibrators to generate a standard curve.

    • Determine the apixaban concentration in the patient samples by interpolating their OD/min values from the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of apixaban.

  • Principle: This method separates apixaban from other plasma components using high-performance liquid chromatography (HPLC). The separated apixaban is then ionized and fragmented, and the resulting mass fragments are detected by a mass spectrometer. The amount of apixaban is quantified by comparing the signal intensity to that of a known concentration of an internal standard.

  • Sample Preparation:

    • Collect and process blood samples to obtain platelet-poor plasma as described for the chromogenic assay.

    • Perform a protein precipitation step, typically by adding an organic solvent (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of apixaban).

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate apixaban from other plasma components on a suitable analytical column.

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Ionize the apixaban and internal standard using an appropriate ionization source (e.g., electrospray ionization).

    • Select the precursor ions for apixaban and the internal standard and fragment them.

    • Monitor specific product ions for both apixaban and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the apixaban product ion to the peak area of the internal standard product ion.

    • Generate a calibration curve by plotting this ratio against the known concentrations of apixaban calibrators.

    • Determine the concentration of apixaban in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Blood Sample Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (2500g, 20 min) SampleCollection->Centrifugation PlasmaSeparation Platelet-Poor Plasma Separation Centrifugation->PlasmaSeparation Assay Chromogenic Anti-Xa Assay PlasmaSeparation->Assay LCMS LC-MS/MS PlasmaSeparation->LCMS DataAnalysis Data Analysis Assay->DataAnalysis LCMS->DataAnalysis Interpretation Result Interpretation DataAnalysis->Interpretation

Caption: General workflow for apixaban plasma concentration measurement.

troubleshooting_logic start Inconsistent Apixaban Assay Results check_calibrators Are you using apixaban-specific calibrators? start->check_calibrators use_specific_calibrators Action: Use apixaban- specific calibrators. check_calibrators->use_specific_calibrators No check_reagents Is the same instrument- reagent combination used consistently? check_calibrators->check_reagents Yes use_specific_calibrators->check_reagents standardize_platform Action: Standardize the assay platform. check_reagents->standardize_platform No check_interference Is there potential for interfering substances (e.g., heparin)? check_reagents->check_interference Yes standardize_platform->check_interference review_meds Action: Review patient medication history. Use assays with heparin neutralizers. check_interference->review_meds Yes check_preanalytical Are pre-analytical procedures standardized? check_interference->check_preanalytical No review_meds->check_preanalytical standardize_collection Action: Standardize sample collection, processing, and storage. check_preanalytical->standardize_collection No end_node Consistent Results check_preanalytical->end_node Yes standardize_collection->end_node

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Apixaban: The Gold Standard of Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of internal standard is paramount to ensuring accurate and reliable quantification of drug concentrations. This guide provides a comprehensive comparison of a bioanalytical method for apixaban using a stable isotope-labeled internal standard, Apixaban-13C,d3, against alternative methodologies. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as an essential resource for selecting the most robust and efficient method for pharmacokinetic and bioequivalence studies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is attributed to its ability to mimic the analyte's chemical and physical properties during sample preparation and analysis, thereby providing the most effective compensation for variability in extraction recovery and matrix effects.[3] This guide will delve into the performance of a method utilizing this compound and compare it with methods employing alternative internal standards and sample preparation techniques.

Performance Comparison of Bioanalytical Methods for Apixaban

The following tables summarize the quantitative performance of different validated bioanalytical methods for apixaban in human plasma.

Table 1: Comparison of Methods Using Different Internal Standards

ParameterMethod 1: this compound (Isotope-Labeled IS)Method 2: Carbamazepine (Non-Isotope-Labeled IS)
Linearity Range 1.0 - 301.52 ng/mL[4]3 - 1,000 ng/mL[5]
Correlation Coefficient (r²) ≥0.99[4]0.999[5]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[4]3 ng/mL[5]
Accuracy 89.2 - 107.2%[4]99.0 - 106.0%[6]
Precision (CV%) 0.70 - 6.98%[4]0.5 - 13.8%[6]
Extraction Recovery >98%[4]Not explicitly reported, but the method was deemed reliable.[5]
Matrix Effect Compensated by the stable isotope-labeled IS, leading to high accuracy and precision.[3]Potential for uncompensated matrix effects, though the reported validation data is within acceptable limits.[5]

Table 2: Comparison of Different Sample Preparation Techniques for Apixaban

ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid-Phase Extraction (SPE) - Oasis MCX
Extraction Recovery ~75%~85%>95%
Matrix Effects HighModerateLow
Throughput High[7]ModerateLow to Moderate
Cost Low[8]ModerateHigh
Reproducibility Good, especially with an isotope-labeled IS.[7]GoodExcellent

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: LC-MS/MS with this compound Internal Standard and Liquid-Liquid Extraction

This method demonstrates high recovery and precision, representative of a robust bioanalytical assay.[4]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution.

  • Add 2.5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous layer in a dry ice-methanol bath.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Liquid Chromatography Conditions:

  • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[4]

  • Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio[4]

  • Flow Rate: 1.0 mL/minute[4]

  • Run Time: 3.0 minutes[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: 460.2 > 443.2 (m/z)[4]

    • This compound: 464.2 > 447.4 (m/z)[4]

Method 2: LC-MS/MS with Carbamazepine Internal Standard and Protein Precipitation

This method offers a simpler and faster sample preparation protocol.[5]

Sample Preparation (Protein Precipitation):

  • To 400 µL of human plasma, add the internal standard solution (carbamazepine).

  • Add 800 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant for LC-MS/MS analysis.

Liquid Chromatography Conditions:

  • Column: C18 column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: As per instrument optimization.

  • Run Time: Approximately 5 minutes[5]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Apixaban: Specific m/z transition for apixaban.

    • Carbamazepine: Specific m/z transition for carbamazepine.

Experimental Workflows

The following diagrams illustrate the logical flow of the different sample preparation techniques.

cluster_ppt Protein Precipitation Workflow plasma_ppt Plasma Sample is_ppt Add Internal Standard plasma_ppt->is_ppt precipitant Add Precipitating Agent (e.g., Acetonitrile) is_ppt->precipitant vortex_ppt Vortex precipitant->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant analysis_ppt LC-MS/MS Analysis supernatant->analysis_ppt

Protein Precipitation Workflow

cluster_lle Liquid-Liquid Extraction Workflow plasma_lle Plasma Sample is_lle Add Internal Standard plasma_lle->is_lle extraction_solvent Add Immiscible Organic Solvent is_lle->extraction_solvent vortex_lle Vortex extraction_solvent->vortex_lle centrifuge_lle Centrifuge to Separate Phases vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis_lle LC-MS/MS Analysis reconstitute->analysis_lle

Liquid-Liquid Extraction Workflow

cluster_spe Solid-Phase Extraction Workflow plasma_spe Plasma Sample is_spe Add Internal Standard plasma_spe->is_spe load Load Sample is_spe->load condition Condition SPE Cartridge condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate to Dryness (Optional) elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analysis_spe LC-MS/MS Analysis reconstitute_spe->analysis_spe

Solid-Phase Extraction Workflow

Concluding Remarks

The selection of a bioanalytical method is a critical decision in the drug development process. While simpler methods like protein precipitation with a non-isotopically labeled internal standard can provide acceptable results, the use of a stable isotope-labeled internal standard such as this compound, coupled with a more rigorous sample preparation technique like liquid-liquid or solid-phase extraction, offers superior accuracy, precision, and reliability.[3] The data presented in this guide demonstrates that the use of an isotope-labeled internal standard effectively mitigates the impact of matrix effects and variability in sample recovery, leading to a more robust and defensible bioanalytical method. For pivotal pharmacokinetic and bioequivalence studies, the investment in a method utilizing a stable isotope-labeled internal standard is a sound scientific practice that ensures the highest quality data.

References

A Comparative Guide to the Cross-Validation of Apixaban Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of apixaban in biological matrices, primarily human plasma. It is intended to assist researchers, scientists, and drug development professionals in the selection and cross-validation of analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines key performance characteristics of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, details experimental protocols, and provides a framework for understanding the principles of cross-validation in line with regulatory expectations.

Comparative Analysis of Apixaban Bioanalytical Methods

The quantification of apixaban, a direct factor Xa inhibitor, is crucial for assessing its clinical performance and ensuring patient safety. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and robustness.[1] This section compares different LC-MS/MS methods developed for apixaban, alongside methods for other direct oral anticoagulants (DOACs) to provide a broader context for analytical performance.

Method Performance Characteristics

The following table summarizes the key validation parameters of selected LC-MS/MS methods for apixaban and other DOACs. These parameters are critical for evaluating the reliability and suitability of a method for a specific application.

Analyte(s)LLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Sample PreparationReference
Apixaban 11 - 5000Within 15% of nominal< 15%Protein Precipitation (PP)[2]
Apixaban and its major metabolite 1 (Apixaban), 5 (Metabolite)1 - 500 (Apixaban), 5 - 500 (Metabolite)± 9.00%≤ 5.36% (≤ 7.52% at LLOQ)Solid Phase Extraction (SPE)
Apixaban 1.01.0 - 301.5289.2 - 107.2%0.70 - 6.98%Liquid-Liquid Extraction (LLE)
Apixaban, Dabigatran, Rivaroxaban 2.5 (Apixaban), 2.5 (Dabigatran), 2.0 (Rivaroxaban)2.5 - 50090.8 - 108.4 (Apixaban)< 10.3 (Apixaban)Protein Precipitation (PP)[3]
Rivaroxaban 11 - 600Not specifiedNot specifiedLiquid-Liquid Extraction (LLE)[4]
Edoxaban 11 - 50095.5 - 104.3%< 7.8%Protein Precipitation (PP)
Dabigatran 1.0161.016 - 304.02598.33 - 110.12%< 10%Solid Phase Extraction (SPE)[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of bioanalytical methods. This section provides an overview of typical methodologies employed for the analysis of apixaban and other DOACs.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification.

  • Protein Precipitation (PP): This is a rapid and simple method widely used for apixaban analysis.[1][2] It typically involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PP by partitioning the analyte of interest into an immiscible organic solvent. This method has been successfully applied for the extraction of apixaban and rivaroxaban.[4]

  • Solid Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification. It is often used for the analysis of metabolites alongside the parent drug.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic and mass spectrometric conditions are optimized to ensure the separation of the analyte from potential interferences and to achieve high sensitivity and specificity.

  • Chromatography: Reversed-phase liquid chromatography is the most common approach.

    • Column: C18 columns of varying dimensions and particle sizes are frequently used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is the instrument of choice.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for apixaban and other DOACs.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard to ensure selectivity. For apixaban, a common transition is m/z 460.2 > 443.2.

Cross-Validation of Bioanalytical Methods

Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results.[6] This is essential when data from different methods or different laboratories need to be combined or compared in a single study.[7] Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to perform cross-validation.[7][8]

When is Cross-Validation Required?

According to regulatory guidelines, cross-validation should be performed in the following scenarios:

  • When data from different validated methods are combined within a single study.

  • When samples from a single study are analyzed at more than one laboratory using the same bioanalytical method.

  • When data from different studies using different validated methods are combined to support regulatory decisions.[8]

Acceptance Criteria

The acceptance criteria for cross-validation are not as rigidly defined as for method validation. However, the goal is to demonstrate a consistent and predictable relationship between the methods. Statistical tools like Deming regression and Bland-Altman plots are recommended to assess the agreement and potential bias between the methods.[2] For incurred samples, a common approach is to have at least 67% of the samples within ±20% of the mean of the two methods.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for apixaban bioanalysis and the logical framework of a cross-validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is precipitate Protein Precipitation (e.g., Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Apixaban calibrate->quantify

Caption: Experimental workflow for apixaban bioanalysis.

G cluster_methods Bioanalytical Methods cluster_samples Sample Sets cluster_analysis Analysis and Comparison cluster_outcome Outcome methodA Reference Method (e.g., In-house Validated Assay) analyzeA Analyze with Method A methodA->analyzeA methodB Comparator Method (e.g., New or Transferred Assay) analyzeB Analyze with Method B methodB->analyzeB qcs Spiked Quality Control (QC) Samples (Low, Mid, High) qcs->analyzeA qcs->analyzeB isr Incurred Study Samples isr->analyzeA isr->analyzeB compare Statistical Comparison (Deming Regression, Bland-Altman) analyzeA->compare analyzeB->compare decision Decision on Method Equivalence compare->decision

Caption: Logical framework for a cross-validation study.

References

Assessing the Isotopic Purity of Apixaban-13C,d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison of Apixaban-13C,d3 with other commercially available stable isotope-labeled apixaban alternatives, supported by experimental protocols for assessing isotopic purity.

Comparison of Commercially Available Stable Isotope-Labeled Apixaban Standards

The selection of an appropriate internal standard is a critical step in quantitative bioanalysis. The ideal stable isotope-labeled internal standard should have a high degree of isotopic enrichment and chemical purity to minimize interference from unlabeled analyte and ensure accurate quantification. Below is a comparison of this compound and other available labeled apixaban standards based on manufacturer specifications.

Table 1: Quantitative Comparison of Apixaban Stable Isotope-Labeled Internal Standards

Product NameSupplierChemical Purity (by HPLC)Isotopic Enrichment
This compound LGC Standards>95%[1][2][3][4]Not explicitly specified
This compound Clearsynth≥95%[5]Not explicitly specified
This compound ESS Chem Co.97.2%[6]99% atom 13C; 99% atom D[6]
Apixaban-13C-d3 Cayman ChemicalNot specified≥99% deuterated forms (d1-d3)[7]
Apixaban-d3 MedChemExpressNot specifiedNot explicitly specified
[13C,2H8]-Apixaban Shimadzu≥95%99% 13C, 98% 2H[8]
Apixaban-d3 Toronto Research ChemicalsNot specifiedNot explicitly specified[9]

Experimental Protocol for Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the isotopic purity of a stable isotope-labeled compound. This protocol outlines a general procedure for the analysis of this compound using an Orbitrap-based mass spectrometer coupled with liquid chromatography.

Materials and Reagents
  • This compound reference standard

  • Unlabeled Apixaban reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • High-quality polypropylene vials

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and unlabeled Apixaban in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Prepare a working solution of unlabeled Apixaban at the same concentration to determine its natural isotopic distribution.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the elution and separation of Apixaban from any potential impurities. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry Conditions
  • Mass Spectrometer: An Orbitrap-based high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan MS in the range of m/z 150-1000.

  • Resolution: Set to a high resolution, for example, 70,000 FWHM.

  • AGC Target: 1e6.

  • Maximum IT: 100 ms.

Data Analysis
  • Extract Ion Chromatograms (EICs): Extract the ion chromatograms for the theoretical monoisotopic mass of unlabeled Apixaban (C25H25N5O4; m/z 460.1983) and this compound (C24¹³CH22D3N5O4; m/z 464.2185).

  • Mass Spectra: Obtain the high-resolution mass spectrum across the chromatographic peak for each compound.

  • Isotopic Distribution:

    • For the unlabeled Apixaban, determine the relative abundance of the M+1, M+2, etc., peaks due to the natural abundance of isotopes (primarily ¹³C).

    • For this compound, identify the most abundant isotopologue peak.

  • Isotopic Purity Calculation: The isotopic purity is calculated by determining the contribution of the labeled species relative to any unlabeled or partially labeled species present in the sample. This can be done by comparing the peak areas of the different isotopologues in the mass spectrum, correcting for the natural isotopic abundance of the unlabeled compound.

Visualizing the Workflow

To better understand the process of assessing isotopic purity, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis stock Stock Solutions (1 mg/mL) working Working Solutions (1 µg/mL) stock->working lc LC Separation (C18 column) working->lc ms HRMS Detection (Orbitrap, Full Scan) lc->ms eic Extract Ion Chromatograms ms->eic spectra Mass Spectra Analysis eic->spectra purity Isotopic Purity Calculation spectra->purity

Caption: Experimental workflow for isotopic purity assessment.

data_analysis_logic cluster_processing Data Processing unlabeled Unlabeled Apixaban HRMS Data unlabeled_dist Determine Natural Isotopic Distribution unlabeled->unlabeled_dist labeled This compound HRMS Data labeled_dist Determine Labeled Isotopic Distribution labeled->labeled_dist calculation Calculate Isotopic Purity (Correct for natural abundance) unlabeled_dist->calculation labeled_dist->calculation

Caption: Logical flow for data analysis and purity calculation.

Conclusion

The selection and verification of a stable isotope-labeled internal standard are critical for the integrity of bioanalytical data. This compound is a widely used internal standard with generally high reported isotopic purity. However, as shown in the comparative data, specifications can vary between suppliers. Therefore, it is highly recommended that researchers perform their own isotopic purity assessment using high-resolution mass spectrometry, following a robust experimental protocol as outlined in this guide. This due diligence ensures the highest quality data for drug development and research applications.

References

A Comparative Guide to the Quantitative Analysis of Apixaban: Linearity and Range of Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of apixaban, a direct factor Xa inhibitor, is crucial for pharmacokinetic studies, drug monitoring in specific clinical situations, and in the drug development process. A variety of analytical methods are available, each with distinct performance characteristics. This guide provides an objective comparison of the most common assays for apixaban quantification—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Chromogenic Anti-Xa Assays, and Immunoassays—with a focus on their linearity and range of quantification, supported by experimental data.

Performance Comparison of Apixaban Assays

The choice of assay for apixaban quantification depends on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput. The following table summarizes the key performance characteristics of the principal analytical methods.

Assay TypeLinearity (R²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
LC-MS/MS ≥0.99[1]1.0[1]500[1]
Chromogenic Anti-Xa >0.95[2]<20[1]>451[1]
Immunoassay (ELISA) Data not available in the provided search results.Data not available in the provided search results.Data not available in the provided search results.

Note: Performance characteristics for immunoassays can vary between different commercial kits. It is recommended to consult the specific product documentation for detailed performance data.

Experimental Methodologies

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines of typical methodologies for the key apixaban assays.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like apixaban due to its high sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for apixaban and an internal standard.

Chromogenic Anti-Xa Assay

This functional assay measures the inhibitory effect of apixaban on factor Xa activity.

Principle:

  • A known amount of excess factor Xa is added to the plasma sample containing apixaban.

  • Apixaban in the sample neutralizes a portion of the added factor Xa.

  • A chromogenic substrate, which is cleaved by the remaining active factor Xa, is then added.

  • The cleavage of the substrate releases a colored compound (chromophore).

  • The amount of color produced is inversely proportional to the concentration of apixaban in the sample. The color change is measured spectrophotometrically, typically at a wavelength of 405 nm.

Procedure:

  • Patient plasma is incubated with a reagent containing a fixed amount of factor Xa.

  • After an incubation period, the chromogenic substrate is added.

  • The rate of color development is measured by a coagulation analyzer.

  • The apixaban concentration is determined by comparing the result to a calibration curve prepared with known concentrations of apixaban.

Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) for apixaban are typically based on the principle of competitive binding.

Principle:

  • Microplate wells are coated with an antibody specific to apixaban.

  • The plasma sample containing apixaban is added to the wells along with a known amount of enzyme-labeled apixaban (conjugate).

  • The apixaban in the sample and the enzyme-labeled apixaban compete for binding to the limited number of antibody sites on the well surface.

  • After an incubation period, the wells are washed to remove unbound components.

  • A substrate for the enzyme is added, which is converted by the bound enzyme into a colored product.

  • The intensity of the color is inversely proportional to the concentration of apixaban in the sample. The absorbance is read using a microplate reader.

Experimental Workflow Visualization

To further elucidate the analytical process, a generalized workflow for apixaban quantification is presented below.

Apixaban Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Citrated Plasma) SampleProcessing Sample Processing (Centrifugation) SampleCollection->SampleProcessing LCMS LC-MS/MS SampleProcessing->LCMS Protein Precipitation Chromogenic Chromogenic Anti-Xa Assay SampleProcessing->Chromogenic Direct Addition Immunoassay Immunoassay (ELISA) SampleProcessing->Immunoassay Dilution & Addition DataAnalysis Data Analysis LCMS->DataAnalysis Chromogenic->DataAnalysis Immunoassay->DataAnalysis Reporting Result Reporting DataAnalysis->Reporting

Caption: A generalized workflow for the quantification of apixaban.

References

A Comparative Guide to the Quantitative Analysis of Apixaban: Accuracy and Precision with a ¹³C-d₃ Internal Standard and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of apixaban, a direct factor Xa inhibitor, in biological matrices. The primary focus is on the highly accurate and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, ¹³C-d₃ apixaban. This gold-standard method is compared against common alternatives, including anti-factor Xa chromogenic assays, reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV), and an LC-MS/MS method using a non-isotopic internal standard. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, from pharmacokinetic studies to routine therapeutic drug monitoring.

Performance Comparison of Apixaban Quantification Methods

The selection of an analytical method for apixaban quantification is critical and depends on the required sensitivity, specificity, accuracy, and precision of the measurement. Below is a summary of the performance characteristics of four distinct methods.

Table 1: Performance Characteristics of Apixaban Quantification Methods
ParameterLC-MS/MS with ¹³C-d₃ Apixaban ISAnti-Factor Xa AssayRP-HPLC-UVLC-MS/MS with Rivaroxaban IS
Accuracy (%) 89.2 to 107.2[1][2]Strong correlation with LC-MS/MS (r=0.96)[3][4]99.9 to 100.5[5]Within acceptable limits (not explicitly stated)
Precision (%RSD) Within-run: 0.70 - 6.98Between-run: 0.70 - 6.98[1][2]High degree of variability noted[6]< 2[5]Within acceptable limits (not explicitly stated)
Linearity Range 1.0 - 301.52 ng/mL (r² ≥ 0.99)[1][2]Assay dependent, generally narrower than LC-MS/MS20 - 140 µg/mL (r² = 0.9993)[5]1.00 - 300.00 ng/mL
LLOQ 1.0 ng/mL[1][2]~20 ng/mL1.3049 µg/mL (LOD)1.00 ng/mL
Specificity High (mass-based detection)Moderate (indirect measurement)Lower (potential for interference)High (mass-based detection)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the experimental protocols for the compared methods.

LC-MS/MS with ¹³C-d₃ Apixaban Internal Standard

This method is considered the gold standard due to its high sensitivity, specificity, and accuracy, largely attributed to the use of a stable isotope-labeled internal standard which co-elutes with the analyte and effectively corrects for matrix effects and variations in instrument response.

Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • To 100 µL of human plasma, add 50 µL of the ¹³C-d₃ apixaban internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [1][2]

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 analytical column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm)[1][2].

  • Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio[1][2].

  • Flow Rate: 1.0 mL/min[1][2].

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Apixaban: m/z 460.2 → 443.2[1][2]

    • ¹³C-d₃ Apixaban (IS): m/z 464.2 → 447.4[1][2]

Alternative Method 1: Anti-Factor Xa Chromogenic Assay

This is an indirect method that measures the effect of apixaban on the activity of Factor Xa. It is widely used in clinical laboratories but can be less specific and have a narrower dynamic range compared to LC-MS/MS.

General Protocol

  • Patient plasma is mixed with a reagent containing a known amount of Factor Xa.

  • Apixaban in the plasma inhibits the Factor Xa.

  • A chromogenic substrate is added, which is cleaved by the remaining active Factor Xa, releasing a colored compound.

  • The amount of color produced is inversely proportional to the concentration of apixaban in the sample.

  • The concentration is determined by comparing the result to a calibration curve prepared with apixaban calibrators.

  • Specific assay kits (e.g., STA-Liquid Anti-Xa) and calibrators (e.g., STA-Apixaban Calibrator) are used according to the manufacturer's instructions[1].

Alternative Method 2: RP-HPLC-UV

This method offers a more accessible and less expensive alternative to mass spectrometry, but it generally has lower sensitivity and specificity.

Sample Preparation (Protein Precipitation)

  • Mix plasma sample with a protein precipitating agent (e.g., acetonitrile or methanol) in a 1:2 or 1:3 ratio.

  • Vortex to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant into the HPLC system.

Chromatographic Conditions [5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Inertsil ODS-3 C18, 150 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase: A mixture of phosphate buffer (pH 3.8) and acetonitrile (55:45 v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV detection at 280 nm[5].

Alternative Method 3: LC-MS/MS with Rivaroxaban as Internal Standard

This method uses another direct oral anticoagulant, rivaroxaban, as the internal standard. While more cost-effective than using a stable isotope-labeled standard, it may not perfectly mimic the behavior of apixaban during sample preparation and ionization, potentially leading to lower accuracy and precision.

Sample Preparation (Protein Precipitation)

  • To a plasma sample, add the internal standard solution (rivaroxaban in a suitable solvent).

  • Add a protein precipitating agent like acetonitrile.

  • Vortex and centrifuge.

  • Inject the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

  • LC System: HPLC system.

  • Column: Biphenyl column (e.g., Shim-pack Velox Biphenyl; 2.7 µm; 50 × 2.1 mm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • Apixaban: m/z 460.15 → 443.10

    • Rivaroxaban (IS): m/z 436.05 → 144.95

Visualizing the Gold Standard: Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS quantification of apixaban using a ¹³C-d₃ internal standard.

Apixaban_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add ¹³C-d₃ Apixaban IS (50 µL) plasma->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for apixaban quantification by LC-MS/MS with ¹³C-d₃ IS.

References

A Comparative Guide to the Bioanalytical Performance of Apixaban-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Apixaban, the selection of an appropriate internal standard (IS) is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative evaluation of Apixaban-¹³C,d₃, focusing on its recovery and matrix effect, benchmarked against other commonly used internal standards.

Quantitative Performance Data

The efficacy of an internal standard is primarily assessed by its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variability. Recovery and matrix effect are key parameters in this evaluation. The following tables summarize the performance of Apixaban-¹³C,d₃ and alternative internal standards as reported in various bioanalytical method validation studies.

Table 1: Recovery and Matrix Effect of Apixaban-¹³C,d₃

Internal StandardSample PreparationRecovery (%)Matrix Effect (%)Citation
Apixaban-¹³C,d₃Solid Phase Extraction (SPE)>98Not explicitly quantified, but no significant matrix effect observed[1][2]
Apixaban-¹³C,d₃Solid Phase Extraction (SPE)95.17Not explicitly quantified, but method met regulatory acceptance criteria[3]
Apixaban-¹³C,d₃Protein PrecipitationNot explicitly reported for IS, but analyte recovery was 85-105% and matrix effect 88-102% when corrected with IS[4]
Apixaban-¹³C,d₃Protein PrecipitationNot explicitly reported for IS, but normalized matrix factor was 94.3-105.1% and normalized recovery was 93.9-105.4%[5]

Table 2: Performance of Alternative Internal Standards for Apixaban Bioanalysis

Internal StandardSample PreparationRecovery (%)Matrix Effect (%)Citation
Apixaban-d₃Protein PrecipitationNot explicitly reported for IS, but analyte recovery was 14.66-16.57%No significant matrix effect reported[6]
CarbamazepineProtein PrecipitationNot explicitly reportedNot explicitly reported, but no interferences observed[7]
RivaroxabanProtein PrecipitationNot explicitly reportedNot explicitly reported, but method was validated[8]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific sample preparation technique, LC-MS/MS instrumentation, and the matrix source.

Experimental Protocols

The following is a generalized methodology for the evaluation of recovery and matrix effect for an internal standard like Apixaban-¹³C,d₃ in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Apixaban-¹³C,d₃ in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration appropriate for spiking into plasma samples.

2. Recovery Evaluation:

  • Set A: Spike a known amount of Apixaban-¹³C,d₃ into blank plasma samples before the extraction process.

  • Set B: Spike the same amount of Apixaban-¹³C,d₃ into the solvent that the extracted samples are reconstituted in, representing 100% recovery.

  • Process Set A samples using the chosen extraction method (e.g., protein precipitation or solid-phase extraction).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

3. Matrix Effect Evaluation:

  • Set B (from recovery experiment): Post-extraction spike of Apixaban-¹³C,d₃ in extracted blank plasma from multiple sources (at least 6 different lots).

  • Set C: Spike the same amount of Apixaban-¹³C,d₃ into the mobile phase or reconstitution solvent.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100

    • A value close to 100% indicates a minimal matrix effect. Values significantly deviating from 100% suggest ion suppression or enhancement. The internal standard-normalized matrix factor is often calculated to assess the ability of the IS to compensate for matrix effects on the analyte.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for assessing recovery and matrix effect, and a logical comparison of internal standard performance.

Recovery_Matrix_Effect_Workflow cluster_recovery Recovery Assessment cluster_matrix_effect Matrix Effect Assessment A Set A: Spike IS into Blank Plasma (Pre-Extraction) Extract_A Sample Extraction (e.g., SPE, PP) A->Extract_A B Set B: Spike IS into Reconstitution Solvent (Post-Extraction) Analyze_B LC-MS/MS Analysis B->Analyze_B Analyze_A LC-MS/MS Analysis Extract_A->Analyze_A Calc_Rec Calculate Recovery: (Peak Area A / Peak Area B) * 100 Analyze_A->Calc_Rec Analyze_B->Calc_Rec B2 Set B: Spike IS into Extracted Blank Plasma (Post-Extraction) Analyze_B2 LC-MS/MS Analysis B2->Analyze_B2 C Set C: Spike IS into Mobile Phase Analyze_C LC-MS/MS Analysis C->Analyze_C Calc_ME Calculate Matrix Effect: (Peak Area B / Peak Area C) * 100 Analyze_B2->Calc_ME Analyze_C->Calc_ME

Caption: Experimental workflow for recovery and matrix effect evaluation.

IS_Comparison cluster_SIL_IS Stable Isotope-Labeled (SIL) IS cluster_Analog_IS Analog IS IS_Choice Optimal Internal Standard Selection Apixaban_13C_d3 Apixaban-¹³C,d₃ IS_Choice->Apixaban_13C_d3 Generally Preferred Apixaban_d3 Apixaban-d₃ IS_Choice->Apixaban_d3 Good Alternative Carbamazepine Carbamazepine IS_Choice->Carbamazepine Less Ideal Rivaroxaban Rivaroxaban IS_Choice->Rivaroxaban Less Ideal SIL_Adv Advantages: - Co-elution with analyte - Similar extraction recovery - Compensates for matrix effects Apixaban_13C_d3->SIL_Adv Apixaban_d3->SIL_Adv Analog_Disadv Disadvantages: - Different retention time - Potential for different recovery - May not fully compensate for matrix effects Carbamazepine->Analog_Disadv Rivaroxaban->Analog_Disadv

Caption: Logical comparison of internal standard choices for Apixaban analysis.

References

A Comparative Guide to Apixaban Quantification: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary methods for the quantification of apixaban, a direct factor Xa inhibitor: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Chromogenic Anti-Xa Assays. The information presented is synthesized from multiple inter-laboratory studies and validation reports to aid in the selection of the most appropriate method for your research and development needs.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of LC-MS/MS and chromogenic anti-Xa assays for apixaban quantification based on data from various studies.

Table 1: Performance Characteristics of Apixaban Quantification Methods

ParameterLC-MS/MSChromogenic Anti-Xa AssaysKey Considerations
Linearity Range Wide (e.g., 1 - 1000 ng/mL)Narrower, kit-dependent (e.g., 20 - 500 ng/mL)LC-MS/MS offers a broader dynamic range, suitable for both low and high concentration samples.
Lower Limit of Quantification (LLOQ) High sensitivity (typically ≤ 1 ng/mL)Moderate sensitivity (typically 15-30 ng/mL)LC-MS/MS is superior for studies requiring the detection of very low apixaban concentrations.
Inter-laboratory Precision (CV%) Generally low, but data is less standardized across labsGood, with overall CVs around 10% in external quality assessment schemes.[1] However, variability can exist between different reagent and instrument combinations.Chromogenic assays show good inter-laboratory agreement in proficiency testing programs.
Inter-laboratory Accuracy Considered the "gold standard" for accuracy.[2]Generally good, with accuracy reported to be below 12% in a multicenter study.[3] However, some differences between reagent groups have been observed.[1]While chromogenic assays are accurate, LC-MS/MS remains the reference method for highest accuracy.
Specificity High, distinguishes apixaban from metabolites and other anticoagulants.Can be affected by other Factor Xa inhibitors (e.g., rivaroxaban, edoxaban) and heparin.[4]LC-MS/MS provides superior specificity, crucial for studies with potential co-administration of other anticoagulants.
Throughput Lower, more complex sample preparation.Higher, amenable to automation.Chromogenic assays are better suited for high-throughput screening.

Table 2: Summary of Inter-laboratory Comparison Data for Chromogenic Anti-Xa Assays

Study FocusNumber of Participating LaboratoriesKey Findings
Multicentre French GEHT Study13Inter-laboratory precision and accuracy were below 11% and 12%, respectively, for three different anti-Xa assays.[3]
Belgian National External Quality Assessment Scheme195Demonstrated good correlation for the most frequently used tests with a small overall inter-laboratory variability (10% for apixaban).[1]
International External Quality Assessment (ECAT)MultipleConfirmed good correlation for apixaban tests with an overall inter-laboratory variability of 10%. Noted some differences between reagent groups that could impact clinical decisions.[1]

Experimental Protocols

Detailed methodologies for the two key quantification methods are provided below.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for apixaban quantification due to its high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (e.g., apixaban-d7).

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for apixaban and its internal standard are monitored for quantification. For apixaban, a common transition is m/z 460.1 → 289.1.

Chromogenic Anti-Xa Assay

This method measures the inhibitory effect of apixaban on Factor Xa activity.

1. Principle

  • The patient's plasma, containing apixaban, is incubated with a known amount of excess Factor Xa.

  • Apixaban inhibits a portion of the Factor Xa.

  • A chromogenic substrate, which is cleaved by Factor Xa to produce a colored product, is added.

  • The amount of color produced is inversely proportional to the concentration of apixaban in the sample.

2. General Procedure (may vary by kit manufacturer)

  • Prepare a calibration curve using apixaban calibrators of known concentrations.

  • Dilute patient plasma samples as required.

  • In a microplate well or automated analyzer cuvette, mix the diluted plasma sample with the Factor Xa reagent.

  • Incubate for a specified time at 37°C.

  • Add the chromogenic substrate.

  • Measure the change in absorbance at a specific wavelength (e.g., 405 nm) over time.

  • Calculate the apixaban concentration in the sample by interpolating the results from the calibration curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of apixaban within the coagulation cascade and a typical experimental workflow for its quantification.

coagulation_cascade XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Apixaban Apixaban Apixaban->X Inhibition

Caption: Mechanism of action of apixaban in the coagulation cascade.

apixaban_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Chromogenic_Assay Chromogenic_Assay Plasma_Sample->Chromogenic_Assay Chromogenic Assay Method Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC_MSMS_Analysis Supernatant_Transfer->LC_MSMS_Analysis LC-MS/MS Method Data_Acquisition Data_Acquisition LC_MSMS_Analysis->Data_Acquisition Chromogenic_Assay->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Final_Report Final_Report Quantification->Final_Report

Caption: General experimental workflow for apixaban quantification.

References

The Analytical Edge: Apixaban-13C,d3's Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of apixaban, a direct factor Xa inhibitor, in various biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is critical for the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Apixaban-13C,d3, against other commonly used internal standards in different biological matrices, supported by experimental data from published studies.

Performance Comparison of Internal Standards for Apixaban Quantification

The ideal internal standard should co-elute with the analyte, have similar ionization and extraction characteristics, and not be present in the biological matrix. Stable isotope-labeled (SIL) internal standards, such as this compound and Apixaban-d3, are considered the gold standard as their physicochemical properties are nearly identical to the analyte. Other compounds like carbamazepine have also been utilized due to structural similarities or elution proximity.

The following tables summarize the performance of this compound and other internal standards in human plasma, urine, and dialysate based on validated LC-MS/MS methods.

Table 1: Performance in Human Plasma

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Citation
This compound 1.00 - 301.521.0089.2 - 107.20.70 - 6.98>98Not Reported[1][2]
Apixaban-d3 1 - 500194.8 - 111.40.49 - 8.72~16Not Significant[3]
Apixaban-d3 5 - 500 (µg/L)5 (µg/L)≤8.0 (bias)≤12.293.9 - 105.494.3 - 105.1[4]
Carbamazepine Not ReportedNot Reported<10 (deviation)<14Not ReportedNot Reported[5]

Table 2: Performance in Human Urine and Dialysate Liquid

Biological MatrixInternal StandardLinearityLLOQAccuracyPrecisionRecoveryMatrix EffectCitation
Urine Apixaban-d35 - 1000 µg/L5 µg/L≤8.0% (bias)≤12.2%93.9 - 105.4%94.3 - 105.1%[4]
Dialysate Liquid Apixaban-d35 - 500 µg/L5 µg/L≤8.0% (bias)≤12.2%93.9 - 105.4%94.3 - 105.1%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound as an internal standard.

Sample Preparation

1. Liquid-Liquid Extraction (for Human Plasma) [1][2]

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Protein Precipitation (for Human Plasma, Urine, and Dialysate) [3][4]

  • To 50 µL of the biological matrix, add the internal standard solution (Apixaban-d3).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[3]

  • Transfer the supernatant for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions (Representative) [1][2]

  • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm

  • Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)

  • Flow Rate: 1.0 mL/min (with 1:1 split post-column)

  • Run Time: 3.0 min

Mass Spectrometric Conditions (Representative) [1][2]

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: m/z 460.2 > 443.2

    • This compound: m/z 464.2 > 447.4

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the bioanalysis of apixaban using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound Internal Standard BiologicalSample->Add_IS Extraction Extraction (LLE, PP, or SPE) Add_IS->Extraction Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for apixaban quantification.

signaling_pathway cluster_coagulation Coagulation Cascade Apixaban Apixaban FactorXa Factor Xa Apixaban->FactorXa Inhibits Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Converts to

Caption: Apixaban's mechanism of action.

Conclusion

Based on the available data, this compound demonstrates excellent performance as an internal standard for the quantification of apixaban in human plasma. It provides high recovery, accuracy, and precision, which are essential for reliable bioanalytical results. While Apixaban-d3 also shows good performance in plasma, urine, and dialysate, the use of a 13C and d-labeled standard can offer an advantage by shifting the mass further from the parent compound, potentially reducing any isotopic crosstalk. The use of a non-isotope-labeled internal standard like carbamazepine is a viable and more cost-effective alternative, though it may not perfectly mimic the behavior of apixaban during sample preparation and ionization, potentially leading to greater variability.

For researchers and drug development professionals, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the labeled compound. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality data.

References

Safety Operating Guide

Proper Disposal of Apixaban-13C,d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Apixaban-13C,d3 should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. Researchers and laboratory personnel must adhere to their institution's specific hazardous waste management protocols, which are designed to comply with federal, state, and local regulations. The following provides a comprehensive, step-by-step guide for the safe and proper disposal of this compound.

I. Hazard Profile and Safety Precautions

This compound, a stable isotope-labeled version of the anticoagulant Apixaban, presents several health hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Furthermore, there is a potential for damage to organs through prolonged or repeated exposure.[2]

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound, including during disposal procedures:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[2]

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1][2]

  • Skin and Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a fume hood.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is managed through your institution's Environmental Health and Safety (EHS) office. The general workflow involves segregation, proper containment and labeling, and coordination with EHS for pickup and disposal by a licensed facility.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed a waste product (e.g., expired, unused, or contaminated), it must be managed as hazardous waste.[1]

  • Segregate Solid and Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, should be collected separately. These lightly contaminated items should be placed in a designated container for chemically contaminated solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other incompatible chemical wastes.

Step 2: Proper Containment and Labeling

  • Use Appropriate Containers:

    • Waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Containers must have a secure, tight-fitting lid and should be kept closed except when adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label, provided by your EHS department, to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The quantity of the waste.

      • The date of waste generation.

      • The location of origin (e.g., building and room number).

      • The name and contact information of the principal investigator.

      • The appropriate hazard pictograms (e.g., harmful/irritant).

Step 3: Storage Prior to Disposal

  • Designated Storage Area: Store the labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general lab traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Segregation of Incompatibles: Ensure that the this compound waste is stored separately from incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is ready for pickup (typically when it is no more than 90% full), contact your institution's EHS office to schedule a waste collection.

  • Documentation: Complete any necessary waste disposal forms as required by your EHS department.

  • Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company, which will transport it for final disposal, typically via incineration.

Important Note on Isotope Labeling: this compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, no special precautions for radioactivity are required. The disposal procedure is dictated by the chemical hazards of the Apixaban molecule itself.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal process for this compound.

This compound Disposal Workflow start This compound Requires Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid contain_solid Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid store Store in Secure, Designated Area with Secondary Containment contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。